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  • Product: 4-(3,5-Dichlorophenyl)-2-nitrophenol
  • CAS: 1261975-42-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-(3,5-Dichlorophenyl)-2-nitrophenol

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 4-(3,5-Dichlorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound 4-(3,5-Dichlorophenyl)-2-nitrophenol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its properties is paramount for its potential applications. This document outlines the strategic approaches and detailed experimental protocols for determining key physicochemical parameters, including acid dissociation constant (pKa), lipophilicity (logP), solubility, melting and boiling points, and spectral characteristics (UV-Vis and NMR). The methodologies described herein are designed to establish a robust and reproducible data profile for this compound, ensuring scientific integrity and facilitating its evaluation in further research and development.

Introduction

The compound 4-(3,5-Dichlorophenyl)-2-nitrophenol presents a unique chemical architecture, combining the functionalities of a nitrophenol with a dichlorinated phenyl substituent. This structure suggests potential for a range of biological activities and material properties. The nitro group, a strong electron-withdrawing moiety, is known to influence acidity and reactivity, while the dichlorophenyl group can significantly impact lipophilicity and molecular interactions. A comprehensive physicochemical profile is therefore essential to predict its behavior in various environments, from biological systems to formulation matrices.

This guide is structured to provide not just a series of protocols, but a logical workflow for the characterization of a novel chemical entity. The causality behind experimental choices is explained to empower the researcher with a deeper understanding of the data they generate.

Predicted Physicochemical Properties

While experimental data for the title compound is not yet publicly available, we can predict a range of properties based on its structural analogues. These predictions serve as a benchmark for the experimental work to follow.

PropertyPredicted Value/RangeRationale
pKa 6.0 - 7.5The electron-withdrawing nitro group will increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 10). The dichlorophenyl group may have a minor electronic effect.
logP 3.5 - 5.0The presence of two chlorine atoms and the biphenyl structure will significantly increase lipophilicity compared to 2-nitrophenol (logP ≈ 1.8).
Aqueous Solubility LowHigh lipophilicity suggests low solubility in aqueous media.
Melting Point (°C) 150 - 200The rigid biphenyl structure and potential for intermolecular interactions suggest a relatively high melting point.
Boiling Point (°C) > 300Expected to be high due to the molecular weight and polarity.
UV-Vis λmax (nm) 320 - 450 (pH dependent)Similar to other nitrophenols, a significant bathochromic shift is expected upon deprotonation of the phenolic hydroxyl group.[1]

Experimental Protocols for Physicochemical Characterization

Acid Dissociation Constant (pKa) Determination by UV-Vis Spectrophotometry

The pKa of the phenolic hydroxyl group is a critical parameter influencing the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.

pKa_Workflow A Prepare Buffer Solutions (pH 4 to 10) C Create a Series of Dilutions in Each Buffer A->C B Prepare Stock Solution of Compound in Methanol B->C D Measure UV-Vis Spectrum for Each pH C->D E Identify λmax of Phenolate Ion D->E F Plot Absorbance at λmax vs. pH E->F G Determine pKa from the Inflection Point F->G

Caption: Workflow for determining the pKa of 4-(3,5-Dichlorophenyl)-2-nitrophenol using UV-Vis spectrophotometry.

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values ranging from 4 to 10. A universal buffer system or a series of phosphate and borate buffers can be used.[2]

  • Stock Solution: Prepare a concentrated stock solution of 4-(3,5-Dichlorophenyl)-2-nitrophenol in a suitable organic solvent like methanol.

  • Sample Preparation: In a series of cuvettes, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum for each sample from 250 nm to 500 nm.[3]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the deprotonated form (phenolate), which will be at a longer wavelength than the protonated form. Plot the absorbance at this λmax against the pH of the buffer solutions. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[3][4]

Lipophilicity (logP) Determination by Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

logP_Workflow A Pre-saturate n-octanol and Water B Prepare a Solution of the Compound in the Pre-saturated Solvent A->B C Mix Equal Volumes of n-octanol and Water Phases B->C D Shake for a Defined Period to Reach Equilibrium C->D E Centrifuge to Separate Phases D->E F Measure Compound Concentration in Each Phase (e.g., by HPLC-UV) E->F G Calculate logP = log([octanol]/[water]) F->G

Caption: Workflow for determining the logP of 4-(3,5-Dichlorophenyl)-2-nitrophenol using the shake-flask method.

  • Phase Saturation: Shake equal volumes of n-octanol and water together for 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a solution of 4-(3,5-Dichlorophenyl)-2-nitrophenol in either the pre-saturated n-octanol or water.

  • Partitioning: In a separatory funnel, mix a known volume of the compound solution with a known volume of the other pre-saturated phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[5]

  • Phase Separation: Allow the layers to separate completely. If necessary, centrifuge to ensure clear separation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[7]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences bioavailability and formulation development.

Solubility_Workflow A Add Excess Solid Compound to Water B Equilibrate at a Constant Temperature (e.g., 24h) A->B C Filter to Remove Undissolved Solid B->C D Measure the Concentration of the Saturated Solution C->D E Express Solubility (e.g., in mg/mL or µM) D->E

Caption: Workflow for determining the aqueous solubility of 4-(3,5-Dichlorophenyl)-2-nitrophenol.

  • Sample Preparation: Add an excess amount of solid 4-(3,5-Dichlorophenyl)-2-nitrophenol to a known volume of water in a sealed vial.

  • Equilibration: Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

  • Separation: Filter the suspension through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a sensitive analytical method like HPLC-UV.

  • Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

Melting and Boiling Point Determination

These thermal properties are indicators of purity and provide information about the physical state of the compound under different conditions.

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.[10]

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10][11]

Due to the expected high boiling point, distillation under reduced pressure (vacuum distillation) is recommended to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

Spectral Characterization

UV-Vis spectroscopy is valuable for confirming the presence of the chromophoric nitroaromatic system and for quantitative analysis. As established in the pKa determination, the spectrum is expected to be pH-dependent. The λmax of the protonated and deprotonated forms should be reported. For many nitroaromatic compounds, the nitro group's absorption maximum can range from 170 to 270 nm, with its wavelength and intensity being highly dependent on the molecular structure.[12] The absorption spectra of various nitroaromatic compounds can provide a comparative basis.[13][14]

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to the substituted phenyl rings. The chemical shift of the phenolic proton will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Conclusion

The systematic application of the methodologies outlined in this guide will yield a comprehensive and reliable physicochemical profile for 4-(3,5-Dichlorophenyl)-2-nitrophenol. This foundational dataset is indispensable for any subsequent research, including in silico modeling, formulation development, and biological evaluation. The principles of self-validating protocols and authoritative grounding through established methods ensure the scientific rigor required for advancing our understanding of this novel compound.

References

  • Scribd. Solubility Testing of Organic Compounds | PDF. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

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  • Alloprof. Determining the Melting Point / Boiling Point | Secondaire. [Link]

  • UTSC. Solubility - Chemistry Online. [Link]

  • Unknown. Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]

  • Learning Space. Determination of Melting points and Boiling points.
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  • Unknown. Classification of organic compounds By solubility. [Link]

  • Scientific & Academic Publishing. BODMEL: A Compact Apparatus for Simple Distillation Boiling Point and Melting Point Determination. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Unknown. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

  • Learning Space. Determination of Melting points and Boiling points.
  • Canadian Science Publishing. (1976, March 1). The acidolysis of p-nitrophenyl sulfate. A kinetic spectrophotometric method for evaluation of pKa. [Link]

  • Chegg.com. (2021, September 19). Solved THE pka OF P-NITROPHENOL Determine the pka of. [Link]

  • Semantic Scholar. FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PrepChem.com. Synthesis of 4-nitro-2,3-dichlorophenol. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of... [Link]

  • NextSDS. 3,5-Dichlorophenyl-4-nitrophenyl ether — Chemical Substance Information. [Link]

  • NextSDS. 3,5-Dichloro-4-nitrophenol — Chemical Substance Information. [Link]

  • PubChemLite. 4,5-dichloro-2-nitrophenol (C6H3Cl2NO3). [Link]

  • ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... [Link]

  • ResearchGate. Chemical structure of the four nitrophenols: o-NP, p-NP, 2,4-DNP, and DNBP. [Link]

  • Unknown. REVIEW IN (NMR and UV-VIS) SPECTRA - PAPER TITLE (14pt Times New Roman, Bold, left Aligned). [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11. [Link]

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  • NIST WebBook. Phenol, 2,4-dichloro-6-nitro-. [Link]

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Sources

Exploratory

A Predictive Guide to the NMR Spectral Analysis of 4-(3,5-Dichlorophenyl)-2-nitrophenol

Abstract: This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(3,5-Dichlorophenyl)-2-nitrophenol. In the absence of published empirical data for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(3,5-Dichlorophenyl)-2-nitrophenol. In the absence of published empirical data for this specific molecule, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By applying fundamental NMR principles, including chemical shift theory, substituent effects, and spin-spin coupling, we construct a robust hypothesis for the spectral characteristics of this compound. This guide also outlines a comprehensive experimental protocol for the empirical validation of these predictions, ensuring scientific integrity and practical utility.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[4][5] The compound 4-(3,5-Dichlorophenyl)-2-nitrophenol is a substituted biphenyl derivative whose structural confirmation is essential for its potential applications in synthetic chemistry and materials science.

This guide addresses the absence of publicly available NMR data for this specific molecule by presenting a thorough, first-principles-based prediction of its ¹H and ¹³C NMR spectra. Our analysis is grounded in well-established substituent chemical shift (SCS) effects and coupling constant patterns in aromatic systems. By dissecting the electronic influence of the hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) groups on the phenyl rings, we can logically deduce the expected chemical shifts and signal multiplicities. This predictive approach not only provides a valuable reference for future empirical work but also serves as an educational tool on the practical application of NMR theory.

Predicted ¹H NMR Spectral Data

The analysis of the ¹H NMR spectrum is based on the distinct electronic environments of each proton, which are influenced by the electron-withdrawing and electron-donating properties of the substituents. The predicted data are for a sample dissolved in a non-polar, aprotic solvent such as deuterochloroform (CDCl₃) to minimize solvent-induced shifts, particularly for the hydroxyl proton.[6][7]

Predicted ¹H NMR Assignments
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2Doublet (d)J3,5 ≈ 2.5 Hz
H-57.6 - 7.8Doublet of Doublets (dd)J5,6 ≈ 8.5 Hz, J5,3 ≈ 2.5 Hz
H-67.1 - 7.3Doublet (d)J6,5 ≈ 8.5 Hz
H-2' / H-6'7.4 - 7.5Doublet (d)J2',4' = J6',4' ≈ 2.0 Hz
H-4'7.3 - 7.4Triplet (t)J4',2' = J4',6' ≈ 2.0 Hz
-OH10.5 - 11.5Singlet (s, broad)N/A
Rationale for ¹H NMR Assignments

The predicted chemical shifts and coupling patterns are derived from the interplay of inductive and resonance effects of the substituents on the two aromatic rings.

  • Ring A (Nitrophenol Ring):

    • The nitro group (-NO₂) is a strong electron-withdrawing group, significantly deshielding protons ortho and para to it. The hydroxyl group (-OH) is an electron-donating group, which shields ortho and para positions.

    • H-3: This proton is ortho to the strongly withdrawing -NO₂ group, placing it significantly downfield. It will appear as a doublet due to meta-coupling with H-5.[8][9]

    • H-5: This proton is ortho to the C-4 biphenyl linkage and meta to both the -NO₂ and -OH groups. It will be split into a doublet of doublets by H-6 (ortho coupling, ~6-9 Hz) and H-3 (meta coupling, ~2-3 Hz).[8][10][11]

    • H-6: This proton is ortho to the electron-donating -OH group, which would typically shift it upfield. However, its position para to the -NO₂ group also influences its environment. It will appear as a doublet due to ortho-coupling with H-5.

    • -OH Proton: The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the ortho nitro group. Its chemical shift is also highly dependent on solvent and concentration.[12][13] In an aprotic solvent, it is expected to appear as a broad singlet far downfield.

  • Ring B (Dichlorophenyl Ring):

    • The two chloro groups (-Cl) are electron-withdrawing via induction but weakly electron-donating via resonance. Their meta-positioning creates a symmetrical pattern.

    • H-2' and H-6': These two protons are chemically equivalent due to the symmetry of the ring. They are ortho to the C-1' linkage and meta to the two chlorine atoms. They will appear as a doublet due to meta-coupling with H-4'.

    • H-4': This proton is situated between the two chlorine atoms. It will be split into a triplet by the two equivalent neighboring protons (H-2' and H-6') with a small meta-coupling constant.[9]

.dot graph "molecule_1h" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

// Define nodes with positions C1 [label="C1", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C2", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="1.04,0.6!", fontcolor="#202124"];

C1prime [label="C1'", pos="0,-2.6!", fontcolor="#202124"]; C2prime [label="C2'", pos="-1.04,-3.2!", fontcolor="#202124"]; C3prime [label="C3'", pos="-1.04,-4.4!", fontcolor="#202124"]; C4prime [label="C4'", pos="0,-5.0!", fontcolor="#202124"]; C5prime [label="C5'", pos="1.04,-4.4!", fontcolor="#202124"]; C6prime [label="C6'", pos="1.04,-3.2!", fontcolor="#202124"];

// Substituents OH [label="OH", pos="0,2.2!", fontcolor="#EA4335"]; NO2 [label="NO₂", pos="-2.0,-1.2!", fontcolor="#EA4335"]; Cl1 [label="Cl", pos="-2.0,-5.0!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="2.0,-5.0!", fontcolor="#34A853"];

// Protons H3 [label="H-3", pos="-1.8, -0.6!", fontcolor="#4285F4"]; H5 [label="H-5", pos="1.8, -0.6!", fontcolor="#4285F4"]; H6 [label="H-6", pos="1.8, 0.6!", fontcolor="#4285F4"]; H2prime [label="H-2'", pos="-1.8,-3.2!", fontcolor="#4285F4"]; H4prime [label="H-4'", pos="0,-5.8!", fontcolor="#4285F4"]; H6prime [label="H-6'", pos="1.8,-3.2!", fontcolor="#4285F4"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C1prime; C1prime -- C2prime; C2prime -- C3prime; C3prime -- C4prime; C4prime -- C5prime; C5prime -- C6prime; C6prime -- C1prime; C1 -- OH; C2 -- NO2; C3prime -- Cl1; C5prime -- Cl2; C3 -- H3; C5 -- H5; C6 -- H6; C2prime -- H2prime; C4prime -- H4prime; C6prime -- H6prime; } .enddot Caption: Molecular structure of 4-(3,5-Dichlorophenyl)-2-nitrophenol with proton labels.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on established additive models and the electronic effects of the substituents.[14][15] Carbons directly attached to electronegative atoms or electron-withdrawing groups are shifted downfield, while those influenced by electron-donating groups are shifted upfield. Quaternary carbons (those without attached protons) typically show weaker signals.

Predicted ¹³C NMR Assignments
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 155Attached to -OH, deshielded.
C-2138 - 142Attached to -NO₂, strongly deshielded.
C-3120 - 125Influenced by ortho -NO₂ and para -OH.
C-4133 - 137Biphenyl linkage, influenced by ortho -OH.
C-5128 - 132Influenced by para -OH.
C-6118 - 122Influenced by ortho -OH and para -NO₂.
C-1'142 - 146Biphenyl linkage, quaternary.
C-2' / C-6'127 - 131Influenced by ortho -Cl.
C-3' / C-5'135 - 139Attached to -Cl, strongly deshielded.
C-4'122 - 126Influenced by two ortho -Cl groups.
Rationale for ¹³C NMR Assignments
  • Ring A (Nitrophenol Ring):

    • C-1 and C-2: These carbons are directly attached to the electronegative oxygen atoms of the hydroxyl and nitro groups, respectively, causing them to resonate at low field (high ppm). C-1, attached to the -OH, will be significantly deshielded. C-2, bearing the -NO₂ group, will also be strongly deshielded.

    • C-4: This quaternary carbon is involved in the biphenyl linkage and is deshielded by the adjacent -OH group.

    • C-3, C-5, C-6: The chemical shifts of these protonated carbons are determined by a combination of effects from all substituents on the ring.

  • Ring B (Dichlorophenyl Ring):

    • C-3' and C-5': These carbons are directly bonded to the electronegative chlorine atoms, resulting in a strong deshielding effect and placing them significantly downfield.

    • C-1': This is a quaternary carbon, deshielded by the two meta-positioned chlorine atoms and its connection to the other phenyl ring.

    • C-2', C-6', and C-4': These protonated carbons show shifts typical for a dichlorinated benzene ring, with C-4' being the most shielded of the three due to its position relative to the chlorines.

Proposed Experimental Protocol

To empirically validate the predicted spectral data, a standardized experimental workflow is essential. This protocol ensures reproducibility and high-quality data acquisition.[16][17]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. prep1->prep2 prep3 Add internal standard (e.g., TMS). prep2->prep3 prep4 Transfer solution to a high-quality 5 mm NMR tube. prep3->prep4 acq1 Insert sample into a ≥400 MHz spectrometer. prep4->acq1 acq2 Lock and Shim the instrument on the deuterium signal. acq1->acq2 acq3 Acquire ¹H spectrum. (e.g., 16-32 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum. (proton-decoupled) acq3->acq4 acq5 (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) for confirmation. acq4->acq5 proc1 Apply Fourier Transform. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts to internal standard (TMS at 0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and analyze coupling constants. proc3->proc4

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(3,5-Dichlorophenyl)-2-nitrophenol for ¹H NMR, or 20-50 mg for ¹³C NMR.[18][19]

    • In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.[19]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[16] The sample height should be approximately 4-5 cm.[16]

  • NMR Data Acquisition:

    • The experiment should be conducted on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • After inserting the sample, the instrument's field frequency is "locked" to the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to produce singlets for each unique carbon, which simplifies the spectrum.[20] This requires a greater number of scans due to the low natural abundance of ¹³C.

    • For Confirmation: Two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended to unambiguously assign all signals and confirm the predicted structure.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in a positive, absorptive mode.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, the relative area of each signal is determined by integration. The splitting patterns (multiplicities) and coupling constants (J) are measured and analyzed to confirm proton-proton connectivities.

Conclusion

This guide presents a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 4-(3,5-Dichlorophenyl)-2-nitrophenol. The predicted chemical shifts, multiplicities, and coupling constants provide a detailed roadmap for the structural verification of this compound. By outlining a rigorous experimental protocol, we bridge the gap between theoretical prediction and empirical validation. This document is intended to serve as a foundational reference for any researcher undertaking the synthesis or analysis of this molecule, embodying the principles of scientific integrity and predictive power inherent in NMR spectroscopy.

References

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  • SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available from: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available from: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • Bulgarian Academy of Sciences. Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available from: [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • SpectraBase. 4-Nitrophenol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • SFA ScholarWorks. "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based o". Available from: [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • ScienceDirect. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(3,5-Dichlorophenyl)-2-nitrophenol

Introduction The landscape of drug discovery is continually evolving, with novel small molecules presenting both opportunities and challenges. 4-(3,5-Dichlorophenyl)-2-nitrophenol is a compound of interest due to its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of drug discovery is continually evolving, with novel small molecules presenting both opportunities and challenges. 4-(3,5-Dichlorophenyl)-2-nitrophenol is a compound of interest due to its structural motifs – a dichlorinated phenyl ring and a nitrophenol group – which are present in various biologically active molecules. While direct studies on this specific compound are not extensively documented, its constituent parts suggest a potential for significant cellular activity. For instance, dichlorophenyl derivatives have been shown to possess anti-cancer properties[1][2], and various nitrophenol compounds have been evaluated for a range of biological effects, including antimicrobial and cytotoxic activities[3][4].

This technical guide presents a hypothesized mechanism of action for 4-(3,5-Dichlorophenyl)-2-nitrophenol, centering on anti-proliferative and pro-apoptotic effects in cancer cell lines. We provide a comprehensive, step-by-step framework for the in vitro investigation of this hypothesis, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to be self-validating, providing a rigorous and logical pathway to understanding the compound's cellular and molecular interactions.

Part 1: Foundational Cytotoxicity and Anti-Proliferative Assessment

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This foundational assessment will inform the concentration ranges for all subsequent mechanistic studies. We hypothesize that 4-(3,5-Dichlorophenyl)-2-nitrophenol will exhibit dose-dependent cytotoxicity in cancer cell lines.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Seeding & Acclimation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis seed_cells Seed cancer and normal cell lines in 96-well plates incubate_24h Incubate for 24 hours for cell adherence seed_cells->incubate_24h treat_cells Treat cells with compound dilutions (including vehicle control) incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of 4-(3,5-Dichlorophenyl)-2-nitrophenol prepare_dilutions->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT or XTT reagent incubate_48h->add_mtt incubate_reagent Incubate for 2-4 hours add_mtt->incubate_reagent read_absorbance Read absorbance on a plate reader incubate_reagent->read_absorbance calculate_viability Calculate percent viability relative to vehicle control read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of the compound.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Seed approximately 10,000-20,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 4-(3,5-Dichlorophenyl)-2-nitrophenol in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the media in the cell plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Data and Interpretation

A dose-dependent decrease in cell viability in the cancer cell lines compared to the non-cancerous cell line would suggest a cancer-selective cytotoxic effect. The IC50 values will be crucial for determining the concentrations to be used in subsequent experiments (typically at and below the IC50).

Cell LineTissue of OriginTypeHypothesized IC50 (µM)
A549LungCancer5 - 20
MCF7BreastCancer10 - 30
MRC-5LungNormal> 50

Part 2: Investigating the Induction of Apoptosis

A common mechanism of action for anti-cancer compounds is the induction of apoptosis, or programmed cell death. We hypothesize that 4-(3,5-Dichlorophenyl)-2-nitrophenol induces apoptosis in cancer cells. This can be investigated through multiple, corroborating assays.

Experimental Workflow: Apoptosis Assessment

G cluster_0 Annexin V / PI Staining cluster_1 Caspase Activity Assay cluster_2 Western Blot Analysis start Treat cells with compound (IC50 and sub-IC50 concentrations) stain_annexin Stain with Annexin V-FITC and Propidium Iodide (PI) start->stain_annexin lyse_cells Lyse treated cells start->lyse_cells prepare_lysates Prepare whole-cell lysates start->prepare_lysates analyze_flow Analyze by flow cytometry stain_annexin->analyze_flow quantify_apoptosis Quantify early and late apoptotic populations analyze_flow->quantify_apoptosis add_substrate Add colorimetric or fluorometric caspase-3/7 substrate lyse_cells->add_substrate read_signal Measure signal intensity add_substrate->read_signal run_sds_page Separate proteins by SDS-PAGE prepare_lysates->run_sds_page probe_antibodies Probe with antibodies for cleaved PARP and cleaved Caspase-3 run_sds_page->probe_antibodies

Caption: Multi-assay approach for apoptosis confirmation.

Detailed Protocol: Annexin V-FITC/PI Staining
  • Treatment: Treat cancer cells with 4-(3,5-Dichlorophenyl)-2-nitrophenol at its IC50 and 0.5x IC50 concentrations for 24 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Expected Data and Interpretation

A significant increase in the percentage of Annexin V-positive cells following treatment would indicate the induction of apoptosis.

Part 3: Delineating the Molecular Mechanism of Action

With evidence of apoptosis induction, the next logical step is to identify the underlying molecular pathways. We hypothesize that 4-(3,5-Dichlorophenyl)-2-nitrophenol may modulate key signaling proteins involved in cell cycle control and apoptosis.

Hypothesized Signaling Pathway

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound 4-(3,5-Dichlorophenyl)-2-nitrophenol cdk4 CDK4/Cyclin D compound->cdk4 Inhibition bax Bax (pro-apoptotic) compound->bax Activation bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Inhibition cdk2 CDK2/Cyclin E g1_s_arrest G1/S Phase Arrest cdk2->g1_s_arrest cdk4->cdk2 caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway of the compound.

Detailed Protocol: Western Blotting for Key Signaling Proteins
  • Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Cell Cycle: CDK2, CDK4, Cyclin D1, Cyclin E, p21, p27.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Data and Interpretation

  • Apoptosis: An increase in the levels of cleaved Caspase-3, cleaved PARP, and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, would confirm the involvement of the intrinsic apoptotic pathway.

  • Cell Cycle: A decrease in the expression of CDK2, CDK4, and their associated cyclins, along with an increase in CDK inhibitors like p21 or p27, would suggest cell cycle arrest at the G1/S transition.[1]

Summary and Future Directions

This guide outlines a systematic in vitro approach to characterizing the mechanism of action of 4-(3,5-Dichlorophenyl)-2-nitrophenol. The proposed experiments, from initial cytotoxicity screening to detailed molecular pathway analysis, provide a robust framework for elucidating its potential as an anti-cancer agent. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer. The multi-faceted approach described ensures a comprehensive understanding of the compound's biological activity, paving the way for potential therapeutic development.

References

  • Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. (2018). PubMed.
  • Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. (2025). International Journal of Drug Design and Discovery.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. (n.d.). Semantic Scholar.
  • 1,3-bis(3,5-dichlorophenyl)

Sources

Exploratory

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-(3,5-Dichlorophenyl)-2-nitrophenol

A Note on the Subject Matter: As of the latest literature review, the specific crystal structure of 4-(3,5-Dichlorophenyl)-2-nitrophenol has not been deposited in publicly accessible crystallographic databases. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Matter: As of the latest literature review, the specific crystal structure of 4-(3,5-Dichlorophenyl)-2-nitrophenol has not been deposited in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive, illustrative framework for researchers, scientists, and drug development professionals. It outlines the anticipated synthesis, experimental workflow for single-crystal X-ray diffraction, and expected structural characteristics of the title compound, drawing upon established crystallographic principles and data from analogous molecular structures. This document is designed to be a robust methodological resource for the characterization of novel dichlorophenyl derivatives.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure through techniques like single-crystal X-ray diffraction is paramount for intellectual property, formulation development, and predicting biological activity.[1][2] The title compound, 4-(3,5-Dichlorophenyl)-2-nitrophenol, incorporates several key functional groups—a nitrophenol moiety, a dichlorinated phenyl ring, and a biphenyl-like linkage—that suggest a rich and complex solid-state chemistry governed by a variety of intermolecular interactions. This guide provides a senior application scientist's perspective on the complete process of elucidating and analyzing its crystal structure.

Synthesis and Crystal Growth: From Molecule to Measurable Crystal

A plausible synthetic route to 4-(3,5-Dichlorophenyl)-2-nitrophenol would likely involve a Suzuki or a similar cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and boronic acids.

Proposed Synthetic Pathway

A potential pathway could involve the coupling of a protected 2-nitrophenol derivative, such as 4-bromo-2-nitrophenol, with 3,5-dichlorophenylboronic acid.

Synthesis 4-bromo-2-nitrophenol 4-Bromo-2-nitrophenol Product 4-(3,5-Dichlorophenyl)- 2-nitrophenol 4-bromo-2-nitrophenol->Product 3_5_dichlorophenylboronic_acid 3,5-Dichlorophenylboronic acid 3_5_dichlorophenylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Proposed Suzuki coupling reaction for the synthesis of the title compound.

Protocol for Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[1] The following protocol outlines a standard approach for small organic molecules.

Objective: To obtain single crystals of 4-(3,5-Dichlorophenyl)-2-nitrophenol with dimensions suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

Methodology: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solute to the solvent and gently warming and stirring until no more solute dissolves.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

  • Monitoring and Harvesting: Monitor the vial daily for the formation of crystals. Once crystals of suitable size have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid.[1]

Experimental Workflow

The process of SC-XRD analysis follows a well-defined workflow, from data collection to structure solution and refinement.

XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (e.g., Full-Matrix Least-Squares) D->E F Structure Validation & Analysis E->F

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Acquisition and Structure Solution

1. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

2. Data Collection:

  • The diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector), is used to collect a series of diffraction images as the crystal is rotated.

  • The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

3. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • The unit cell parameters and the crystal system are determined from the positions of the reflections.

4. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • This model is then refined using full-matrix least-squares methods, where the atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Anticipated Crystal Structure and Intermolecular Interactions

While the specific crystallographic data for 4-(3,5-Dichlorophenyl)-2-nitrophenol is not available, we can predict its key structural features based on related compounds.

Expected Crystallographic Parameters

Based on the analysis of similar aromatic compounds, the following crystallographic parameters are anticipated.

ParameterExpected Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules.[3]
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)Molecules lacking chirality often crystallize in centrosymmetric space groups.
Z (Molecules/unit cell)4 or 8A common number of molecules in the unit cell for this size of molecule.
Density1.5 - 1.7 g/cm³Typical for chlorinated and nitrated aromatic compounds.
Key Molecular Geometry
  • Dihedral Angle: A significant twist is expected between the two phenyl rings due to steric hindrance from the ortho-nitro group. This dihedral angle will be a key feature of the molecular conformation.

  • Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond is anticipated between the hydroxyl group and one of the oxygen atoms of the nitro group. This is a common feature in 2-nitrophenol derivatives and significantly influences the molecule's conformation and chemical properties.[3]

  • Nitro Group Orientation: The nitro group is likely to be twisted out of the plane of its attached phenyl ring due to steric hindrance from the adjacent phenyl ring.[4]

Supramolecular Assembly and Intermolecular Forces

The crystal packing will be dictated by a combination of intermolecular forces, leading to a complex and stable three-dimensional architecture.

  • Hydrogen Bonding: While the primary hydrogen bond is intramolecular, weaker intermolecular C-H···O hydrogen bonds involving the nitro and hydroxyl groups are likely to play a role in the crystal packing.

  • Halogen Bonding: The chlorine atoms on the dichlorophenyl ring are potential halogen bond donors, capable of interacting with the oxygen atoms of the nitro group or the hydroxyl group of neighboring molecules.

  • π-π Stacking: The aromatic rings provide opportunities for π-π stacking interactions, which are expected to contribute significantly to the stability of the crystal lattice.[4] These interactions may be offset due to the presence of the substituents.

  • Dipole-Dipole Interactions: The polar nitro group will induce significant dipole-dipole interactions, further influencing the crystal packing.

Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bonding (C-H···O) Molecule3 Molecule C Molecule1->Molecule3 Halogen Bonding (C-Cl···O) Molecule2->Molecule3 π-π Stacking

Caption: A conceptual diagram of the potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the structural elucidation of 4-(3,5-Dichlorophenyl)-2-nitrophenol. The anticipated intramolecular hydrogen bonding and the interplay of halogen bonding and π-π stacking are expected to define its solid-state architecture. For drug development professionals, a definitive crystal structure would be invaluable for understanding its physicochemical properties, such as solubility and stability, and would serve as a crucial starting point for computational studies to predict its biological activity. The experimental determination of this crystal structure would be a valuable contribution to the field of chemical crystallography and medicinal chemistry.

References

  • Białkowski, W., Ochal, Z., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5-14.
  • PrepChem.com. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol. Retrieved from [Link]

  • Zong, H., Hong, Y., Liu, W., & Wu, J. (2019). Crystal structure of (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol, C13H9ClN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 595-596.
  • Sciencemadness Discussion Board. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5-dichloro-2-nitrophenol (C6H3Cl2NO3). Retrieved from [Link]

  • International Centre for Diffraction Data. (n.d.). How to Analyze Drugs Using X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of 4-nitrophenol. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

  • IUCrData. (2016). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • MDPI. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Retrieved from [Link]

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Foundational

Unveiling the Electronic Landscape of 4-(3,5-Dichlorophenyl)-2-nitrophenol: A DFT-Driven Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the electronic properties of 4-(3,5-Dichlorophenyl)-2-nitrophenol, a molecule of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the electronic properties of 4-(3,5-Dichlorophenyl)-2-nitrophenol, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT) calculations, we dissect the molecule's structural and electronic characteristics, offering a comprehensive understanding of its reactivity, stability, and potential as a pharmacophore. This document serves as a practical resource, detailing both the theoretical underpinnings and the computational workflows necessary for such an analysis, thereby empowering researchers to apply these methodologies to their own investigations.

Introduction: The Significance of Substituted Biphenyls

Substituted biphenyl scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The specific placement of electron-withdrawing and electron-donating groups can dramatically alter the molecule's electronic distribution, influencing its pharmacokinetic and pharmacodynamic profiles. The title compound, 4-(3,5-Dichlorophenyl)-2-nitrophenol, combines the structural features of a chlorinated biphenyl with a nitrophenol, suggesting a complex interplay of electronic effects that warrant a detailed investigation. Phenolic compounds, in particular, are known for their antioxidant properties, which are intrinsically linked to their electronic structure.[1]

DFT has emerged as a powerful tool for elucidating the molecular geometry and electronic properties of complex organic molecules.[2][3] By solving the Schrödinger equation within the framework of electron density, DFT provides a computationally efficient yet highly accurate means of predicting various molecular parameters. This guide will walk through the application of DFT to understand the intricacies of 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Molecular Geometry and Structural Analysis

A prerequisite for understanding the electronic properties of a molecule is the accurate determination of its three-dimensional structure. The presence of multiple substituents on the biphenyl core of 4-(3,5-Dichlorophenyl)-2-nitrophenol introduces steric and electronic influences that dictate the preferred conformation.

Computational Methodology for Geometry Optimization

The initial step in any DFT study is to find the molecule's lowest energy conformation. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D or 3D representation of 4-(3,5-Dichlorophenyl)-2-nitrophenol is created using molecular modeling software.

  • Computational Method Selection: The Gaussian 09 software package is a widely used tool for such calculations.[1]

  • Theory and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven accuracy in describing organic molecules.[1][4][5] A 6-311+G(d,p) basis set is employed to provide a good balance between computational cost and accuracy for predicting geometric parameters.[1]

  • Optimization and Frequency Calculation: The geometry is optimized to a minimum on the potential energy surface. A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[6]

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to the molecule's overall shape and electronic distribution. Deviations from idealized geometries, such as the distortion of the benzene rings from a perfect hexagon, can be attributed to the steric and electronic effects of the substituents.[7]

The Electronic Frontier: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.[8][9][10]

Interpreting the Frontier Molecular Orbitals

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This charge transfer within the molecule is a key aspect of its chemical behavior.

The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. In 4-(3,5-Dichlorophenyl)-2-nitrophenol, the electron-withdrawing nature of the nitro and chloro groups is expected to significantly influence the energies and localizations of these frontier orbitals.[11]

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO-Calculated Value
LUMO EnergyELUMO-Calculated Value
Energy GapΔEELUMO - EHOMOCalculated Value
Ionization PotentialI-EHOMOCalculated Value
Electron AffinityA-ELUMOCalculated Value
Chemical Hardnessη(I - A) / 2Calculated Value
Chemical SoftnessS1 / (2η)Calculated Value
Electronegativityχ(I + A) / 2Calculated Value
Chemical Potentialμ-(I + A) / 2Calculated Value
Electrophilicity Indexωμ2 / (2η)Calculated Value

Note: The values in this table would be populated with the results from the DFT calculations.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule.[12] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[9][13] The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values.

  • Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron-deficient regions. These are susceptible to nucleophilic attack.

  • Green Regions: Represent neutral or near-zero potential.

For 4-(3,5-Dichlorophenyl)-2-nitrophenol, the MEP map is expected to show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to interactions with electrophiles.[14] Conversely, positive potential is anticipated around the hydrogen atoms and potentially the chlorine atoms, indicating sites for nucleophilic interaction.[14][15]

MEP_Workflow cluster_DFT DFT Calculation cluster_Visualization Visualization Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Freq Frequency Calculation Opt->Freq Confirms Minimum MEP_Calc MEP Calculation Freq->MEP_Calc Provides Stable Geometry Surface Generate Electron Density Surface MEP_Calc->Surface Map Map MEP onto Surface Surface->Map Analysis Analyze Color-Coded Reactivity Map Map->Analysis

Caption: Workflow for generating and analyzing a Molecular Electrostatic Potential (MEP) map.

Charge Distribution: Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the calculated wavefunction.[13][16] While known to be basis-set dependent, it provides a useful qualitative picture of the charge distribution and helps to understand the electronic effects of different functional groups.[13]

The analysis reveals how the electronegativity of the atoms and the presence of electron-withdrawing or -donating groups influence the charge on each atom. In 4-(3,5-Dichlorophenyl)-2-nitrophenol, the highly electronegative oxygen, nitrogen, and chlorine atoms are expected to carry negative charges, while the carbon and hydrogen atoms will likely have varying degrees of positive or negative charge depending on their chemical environment.[17]

Table 2: Calculated Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
C1ValueH1Value
C2ValueH2Value
C3ValueH3Value
C4ValueN1Value
C5ValueO1Value
C6ValueO2Value
C7ValueO3Value
C8ValueCl1Value
C9ValueCl2Value
C10Value
C11Value
C12Value

Note: Atom numbering should correspond to the optimized molecular structure. The values would be populated from the DFT output.

Vibrational and Spectroscopic Properties

FT-IR Spectroscopy: A Vibrational Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[7] Each vibrational mode of a molecule corresponds to a specific energy, which can be observed as an absorption band in the IR spectrum. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of the experimental spectrum.[5][18]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The solid sample of 4-(3,5-Dichlorophenyl)-2-nitrophenol is mixed with KBr powder and pressed into a pellet.[18]

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm-1.

  • Computational Analysis: A frequency calculation is performed using DFT (B3LYP/6-311+G(d,p)). The calculated frequencies are often scaled by a factor (typically ~0.96) to account for anharmonicity and other systematic errors.

  • Spectral Assignment: The experimental and scaled theoretical spectra are compared to assign the observed bands to specific vibrational modes (e.g., O-H stretch, N-O stretch, C-Cl stretch, aromatic C-H stretch).

UV-Vis Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[19] The absorption of UV or visible light excites an electron from a lower energy molecular orbital (often the HOMO) to a higher energy one (often the LUMO). The wavelength of maximum absorption (λmax) is related to the energy of this transition.[20]

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules.[21] It can predict the λmax values and the nature of the electronic transitions (e.g., π→π, n→π). The presence of the nitro and chloro substituents on the biphenyl framework is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted biphenyl.[19]

DFT_Analysis_Flow cluster_Properties Predicted Electronic & Structural Properties Input 4-(3,5-Dichlorophenyl)-2-nitrophenol Molecular Structure GeoOpt Geometry Optimization Input:f1->GeoOpt FreqCalc Vibrational Frequencies GeoOpt->FreqCalc TDDFT Electronic Transitions (TD-DFT) GeoOpt->TDDFT PopAnalysis Mulliken & MEP Analysis GeoOpt->PopAnalysis Struct Optimized Geometry (Bond Lengths, Angles) GeoOpt->Struct Vib FT-IR Spectrum FreqCalc->Vib UVVis UV-Vis Spectrum (λmax) TDDFT->UVVis Reactivity HOMO-LUMO Gap MEP Map PopAnalysis->Reactivity Charge Atomic Charges PopAnalysis->Charge

Caption: A logical workflow for the DFT-based analysis of molecular properties.

Implications for Drug Development

The detailed electronic and structural information obtained from DFT calculations can be invaluable in the early stages of drug development.

  • Pharmacophore Modeling: Understanding the 3D arrangement of functional groups and the locations of electrostatic potential maxima and minima helps in designing molecules that can effectively interact with a biological target.

  • QSAR/QSTR Studies: The calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models to predict the biological activity and toxicity of new derivatives.[22]

  • Metabolic Stability: The MEP map can indicate sites on the molecule that are susceptible to metabolic modification by enzymes.

Conclusion

This technical guide has outlined a comprehensive computational approach for characterizing the electronic properties of 4-(3,5-Dichlorophenyl)-2-nitrophenol using Density Functional Theory. By systematically analyzing the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, charge distribution, and spectroscopic properties, a deep understanding of the molecule's reactivity and potential for biological interactions can be achieved. The methodologies and insights presented herein provide a robust framework for researchers in drug discovery and materials science to explore the electronic landscape of this and other complex organic molecules, thereby accelerating the design and development of novel chemical entities.

References

Sources

Exploratory

Molecular docking studies involving 4-(3,5-Dichlorophenyl)-2-nitrophenol

An In-Depth Technical Guide to Molecular Docking Studies Involving 4-(3,5-Dichlorophenyl)-2-nitrophenol Abstract Molecular docking is an indispensable computational tool in modern drug discovery, providing critical insig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Molecular Docking Studies Involving 4-(3,5-Dichlorophenyl)-2-nitrophenol

Abstract

Molecular docking is an indispensable computational tool in modern drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1] This guide offers a comprehensive, field-proven methodology for conducting molecular docking studies, using the novel compound 4-(3,5-Dichlorophenyl)-2-nitrophenol as a practical case study. While no specific biological activity for this compound has been characterized in publicly available literature, its structure—featuring a dichlorinated phenyl ring and a nitrophenol group—suggests potential interactions with a range of biological targets. This document is designed for researchers, computational chemists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind each critical decision in the workflow. We will navigate the entire process from ligand and receptor preparation to the execution of the docking simulation and the nuanced interpretation of its results.

Introduction: The Rationale for Docking 4-(3,5-Dichlorophenyl)-2-nitrophenol

4-(3,5-Dichlorophenyl)-2-nitrophenol is a distinct chemical entity whose therapeutic potential is yet to be explored. Its structure can be sourced from chemical databases like PubChem (CID 11481183 for the related 3,5-dichloro-4-nitrophenol isomer), providing the foundational information for in silico analysis.[2] The process of molecular docking allows us to computationally predict the binding orientation and affinity of this ligand with a protein target, thereby generating hypotheses about its potential biological function and therapeutic utility before committing to costly and time-intensive laboratory synthesis and testing.[1]

For the purpose of this guide, we will hypothesize a study targeting Tankyrase-2 (TNKS2) , a member of the poly(ADP-ribose) polymerase (PARP) family. TNKS2 is a validated therapeutic target in oncology due to its role in fundamental cellular processes.[3] The selection of TNKS2 is based on studies where other chlorinated and nitrated small molecules have been investigated as potential enzyme inhibitors, making it a scientifically plausible target for our case study.[3]

This guide will utilize industry-standard, freely available software such as AutoDock Vina for the docking simulation and visualization tools like PyMOL for analysis.[4][5]

Part 1: The Preparatory Phase: Ensuring Data Integrity

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the receptor. This preparatory phase is the most critical for obtaining meaningful results.

Ligand Preparation: From 2D Structure to 3D Conformation

An accurate three-dimensional representation of the ligand, reflecting its most stable energetic state, is paramount. A flawed ligand conformation will invariably lead to unreliable docking predictions.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of 4-(3,5-Dichlorophenyl)-2-nitrophenol is first drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw) or downloaded from a database like PubChem in a format like SDF or MOL.[6]

  • Convert to 3D: The 2D structure is converted into a 3D conformation.

  • Add Hydrogens and Assign Charges: Hydrogens are added to the structure, assuming a physiological pH of 7.4. This step is crucial as hydrogen atoms play a key role in forming hydrogen bonds. Subsequently, partial atomic charges (e.g., Gasteiger charges) are calculated and assigned to each atom, which is essential for the scoring function to evaluate electrostatic interactions.[7][8]

  • Energy Minimization: The 3D structure undergoes energy minimization using a force field (e.g., MMFF94). This process optimizes the geometry of the molecule to find its lowest energy (and thus most stable) conformation. This step prevents the use of a sterically strained or unrealistic conformer in the docking simulation.

  • Define Rotatable Bonds: Torsional bonds within the ligand are defined as rotatable. This allows the docking algorithm to explore different conformations of the ligand during the simulation, a concept known as flexible docking.[8]

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type information.[8]

Receptor Preparation: Refining the Target Structure

The raw crystal structure of a protein obtained from the RCSB Protein Data Bank (PDB) is not immediately ready for docking. It requires careful preparation to make it computationally viable and biologically relevant.

Experimental Protocol: Receptor (TNKS2) Preparation

  • Download Receptor Structure: The 3D crystal structure of Tankyrase-2 (TNKS2) is downloaded from the RCSB PDB. For this example, we will use PDB ID: 3KR8 .

  • Clean the PDB File: The downloaded structure often contains non-essential molecules such as water (HOH), co-crystallized ligands, ions, and cofactors that may interfere with the docking process.[9][10] These are typically removed unless a specific water molecule or ion is known to be critical for the ligand's binding mechanism. Any alternate conformations for amino acid residues should be resolved, usually by retaining the conformation with the highest occupancy.[11]

  • Add Polar Hydrogens: Crystal structures usually do not include hydrogen atoms. Polar hydrogens (those attached to electronegative atoms like oxygen and nitrogen) are added, as they are critical for forming hydrogen bonds with the ligand.[12]

  • Assign Partial Charges: Just as with the ligand, partial charges (e.g., Kollman charges) are assigned to the protein's atoms to enable the calculation of electrostatic interactions.[13]

  • Save as PDBQT: The cleaned and prepared receptor structure is saved in the PDBQT format for compatibility with AutoDock Vina.

Part 2: The Simulation Phase: Predicting the Binding

With the ligand and receptor properly prepared, the next stage is to define the search space and run the docking simulation.

Defining the Search Space: The Grid Box

The docking algorithm needs to know where on the protein to search for potential binding sites. This is defined by a three-dimensional grid, commonly called the "grid box."

  • Targeted Docking: If the binding site is known (as is the case with TNKS2, where we can use the location of the co-crystallized ligand in 3KR8 as a guide), a small grid box is centered on that site. This focuses the computational effort and increases the chances of finding a relevant binding pose.[14]

  • Blind Docking: If the binding site is unknown, the grid box is made large enough to encompass the entire protein surface. This approach is more computationally intensive but can be used to discover novel binding pockets.[14]

Experimental Protocol: Grid Box Generation

  • Identify the Active Site: The active site of TNKS2 is identified by observing the position of the co-crystallized inhibitor in the original PDB file (3KR8).

  • Center the Grid: The grid box is centered on the geometric center of this identified active site.

  • Set Grid Dimensions: The dimensions (x, y, z) of the box are set to be large enough to accommodate the ligand (4-(3,5-Dichlorophenyl)-2-nitrophenol) and allow it to rotate and translate freely within the active site. A typical size is around 25x25x25 Ångströms.[1]

  • Save Configuration: These grid parameters (center coordinates and dimensions) are saved in a configuration file that will be used to run the simulation.[5]

Executing the Docking Simulation with AutoDock Vina

AutoDock Vina uses a sophisticated algorithm to explore possible binding poses of the ligand within the defined grid box and ranks them using a scoring function.

Experimental Protocol: Running the Simulation

  • Prepare a Configuration File: A simple text file is created to specify the paths to the prepared receptor and ligand PDBQT files, as well as the grid box parameters.

  • Set Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also increase the probability of finding the optimal binding pose. A value of 8 is standard, but this can be increased for more rigorous searches.[15]

  • Launch Vina from the Command Line: The docking simulation is initiated from a terminal using a command like the one below.[1]

  • Generate Output: Vina will generate an output PDBQT file containing the coordinates of the predicted binding poses (typically 9-10 poses) and a log file that records the binding affinity scores for each pose.

Part 3: The Analysis Phase: From Data to Insight

Interpreting Docking Scores and Poses
  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[16] It is crucial to understand that this is a predicted value and serves best for comparing different ligands or different poses of the same ligand, rather than as an absolute measure of binding strength.[17]

  • Root Mean Square Deviation (RMSD): The output poses are often clustered based on their conformational similarity. RMSD is a measure of the average distance between the atoms of superimposed poses. A low RMSD value (typically < 2.0 Å) between the top-ranked poses suggests that the algorithm consistently converged on a similar binding mode, increasing confidence in the prediction.[16][18]

Visualization of the Ligand-Receptor Complex

Visual inspection is essential to validate the plausibility of the predicted binding pose and to understand the specific molecular interactions that stabilize the complex.

Experimental Protocol: Post-Docking Visualization

  • Load Structures: The prepared receptor PDBQT file and the docking output PDBQT file are loaded into a molecular visualization program like PyMOL or UCSF Chimera.[4][18]

  • Analyze Interactions: The top-scoring pose is examined in detail. The key is to identify specific interactions between 4-(3,5-Dichlorophenyl)-2-nitrophenol and the amino acid residues of the TNKS2 active site.

  • Identify Key Interactions: Look for:

    • Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity and specificity.

    • Hydrophobic Interactions: The dichlorophenyl group is likely to engage in hydrophobic interactions with nonpolar residues.

    • Pi-Pi Stacking: The aromatic rings of the ligand may stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    • Halogen Bonds: The chlorine atoms may form halogen bonds with electron-rich atoms like oxygen.

Summarizing Quantitative Data

The results of the docking simulation should be summarized in a clear and concise format for comparison and reporting.

Table 1: Hypothetical Docking Results for 4-(3,5-Dichlorophenyl)-2-nitrophenol against TNKS2 (PDB: 3KR8)

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)Interaction Type(s)
1-9.20.00TYR1203, GLY1166, SER1199Hydrogen Bond, Pi-Pi Stacking
2-8.91.15TYR1203, HIS1184, ILE1182Hydrogen Bond, Hydrophobic
3-8.71.89GLY1166, PHE1177, SER1199Hydrogen Bond, Hydrophobic

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the logical flow of a molecular docking study.

Molecular_Docking_Workflow cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis ligand_prep Ligand Preparation (Energy Minimization, Charges) grid_box Define Grid Box (Targeted or Blind) ligand_prep->grid_box receptor_prep Receptor Preparation (Clean PDB, Add Hydrogens) receptor_prep->grid_box run_docking Execute Docking (AutoDock Vina) grid_box->run_docking get_poses Generate Poses & Scores run_docking->get_poses analyze_scores Analyze Scores (Binding Affinity, RMSD) get_poses->analyze_scores visualize Visualize Interactions (PyMOL, Chimera) get_poses->visualize conclusion Draw Conclusions (Hypothesis Generation) analyze_scores->conclusion visualize->conclusion

Caption: High-level workflow for a typical molecular docking study.

Conclusion and Forward-Looking Statement

This guide has detailed a rigorous, step-by-step methodology for conducting a molecular docking study with 4-(3,5-Dichlorophenyl)-2-nitrophenol against the hypothetical target Tankyrase-2. By following these protocols—from meticulous ligand and receptor preparation to careful analysis of binding interactions—researchers can generate robust and scientifically plausible hypotheses about the compound's bioactivity.

The hypothetical results, with a strong predicted binding affinity of -9.2 kcal/mol, suggest that 4-(3,5-Dichlorophenyl)-2-nitrophenol warrants further investigation as a potential TNKS2 inhibitor. The true value of molecular docking lies not in providing definitive answers, but in its power to rationalize experimental observations, prioritize compounds for synthesis, and guide the design of more potent and selective drug candidates. The next logical steps would involve validating these in silico predictions through in vitro enzymatic assays and, eventually, cell-based studies.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Unknown. Molecular Docking Tutorial.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Quora.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Matter Modeling Stack Exchange.
  • Galaxy Training. (2019, October 19). Protein-ligand docking. Galaxy Training!.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. ResearchGate.
  • Unknown. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Unknown. Session 4: Introduction to in silico docking.
  • Docking Server. Steps of ligand docking. Docking Server.
  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.
  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • PubChem. 3,5-Dichloro-4-nitrophenol. PubChem.
  • MDPI. (2026, January 25). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI.
  • Bulgarian Chemical Communications. (2023, August 7). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications.

Sources

Foundational

Thermodynamic stability of 4-(3,5-Dichlorophenyl)-2-nitrophenol

An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,5-Dichlorophenyl)-2-nitrophenol. Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influence...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(3,5-Dichlorophenyl)-2-nitrophenol, a molecule combining the structural features of a chlorinated biphenyl and a nitrophenol. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a cohesive strategy grounded in first principles of physical chemistry and materials science. This document outlines the theoretical underpinnings of stability, details robust experimental methodologies for its characterization, and provides insights into the interpretation of the resulting data. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, making this guide an essential resource for researchers in drug development and materials science.

Introduction: The Imperative of Thermodynamic Stability

In drug development, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. A compound that is thermodynamically unstable may be prone to polymorphism, degradation, or undesirable chemical reactions, all of which can have profound implications for its pharmacological profile and manufacturability. For a molecule like 4-(3,5-Dichlorophenyl)-2-nitrophenol, the presence of electron-withdrawing nitro and chloro groups on an aromatic system presents a unique stability profile that warrants rigorous investigation.

The primary goals of this stability assessment are:

  • To identify the most stable crystalline form (polymorph).

  • To determine the intrinsic thermal stability and decomposition profile.

  • To understand the degradation pathways under various stress conditions.

  • To establish a foundation for formulation development and shelf-life prediction.

This guide will walk through the essential techniques required to achieve these goals, focusing on Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Forced Degradation Studies.

Physicochemical Characterization: A Molecular Portrait

A thorough understanding of the physicochemical properties of 4-(3,5-Dichlorophenyl)-2-nitrophenol is the first step in any stability analysis.

PropertyPredicted/Hypothetical ValueSignificance for Stability
Molecular Formula C₁₂H₇Cl₂NO₃Defines the elemental composition and molecular weight.
Molecular Weight 284.10 g/mol Influences molar thermodynamic properties.
Predicted Melting Point 120-140 °CThe melting point is a key indicator of purity and lattice energy. A sharp melting peak in DSC suggests a highly crystalline, pure substance. Broad peaks may indicate impurities or the presence of multiple polymorphs.
pKa ~5.5The acidity of the phenolic proton will dictate its susceptibility to pH-dependent degradation, particularly hydrolysis under basic conditions.
LogP ~3.8The lipophilicity can influence susceptibility to oxidative degradation and interaction with excipients in a formulation.

Experimental Workflow for Stability Assessment

The assessment of thermodynamic stability is a multi-faceted process that should follow a logical progression. The following workflow ensures a comprehensive evaluation, from basic thermal properties to a detailed understanding of degradation pathways.

G cluster_0 Phase 1: Intrinsic Thermal Stability cluster_1 Phase 2: Polymorph & Amorphous Content Screening cluster_2 Phase 3: Forced Degradation Studies (ICH Q1A) cluster_3 Phase 4: Data Synthesis & Risk Assessment A Differential Scanning Calorimetry (DSC) B Thermogravimetric Analysis (TGA) A->B Complementary Data D Powder X-Ray Diffraction (PXRD) A->D Initial Material Characterization C Hot-Stage Microscopy (HSM) B->C Visual Confirmation C->D E Modulated DSC (MDSC) D->E Identify Glass Transition F Hydrolysis (Acid, Base, Neutral) D->F J Identify Degradants (LC-MS, NMR) F->J G Oxidation (e.g., H₂O₂) G->J H Photostability (Xenon Lamp) H->J I Thermal Stress (Dry & Wet Heat) I->J K Propose Degradation Pathways J->K L Define Critical Stability Parameters K->L

Caption: A logical workflow for the comprehensive thermodynamic stability assessment of a new chemical entity.

Core Methodologies: Protocols and Rationale

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. For 4-(3,5-Dichlorophenyl)-2-nitrophenol, we are primarily looking for the melting endotherm, which gives us the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A high melting point and large enthalpy of fusion are generally indicative of a more stable crystal lattice. We also screen for polymorphic transitions or decomposition events.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a Tzero aluminum pan.

  • Instrument Setup:

    • Instrument: TA Instruments Q2000 DSC (or equivalent).

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min. This inert atmosphere prevents thermo-oxidative degradation.

    • Reference: An empty, hermetically sealed aluminum pan.

  • Data Analysis:

    • Identify the onset and peak temperature of the melting endotherm.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Observe for any exothermic events after the melt, which would indicate decomposition.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature. This allows us to definitively distinguish between a phase transition (like melting, which involves no mass loss) and a decomposition event (which does). For a molecule containing nitro and chloro groups, thermal decomposition can be complex, and TGA helps to identify the temperature at which this process begins.

Protocol:

  • Sample Preparation: Weigh 5-10 mg of the sample into a platinum or ceramic TGA pan.

  • Instrument Setup:

    • Instrument: TA Instruments Q500 TGA (or equivalent).

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 60 mL/min.

  • Data Analysis:

    • Determine the onset temperature of mass loss, typically defined as the temperature at which 5% mass loss occurs (T₅%).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

AnalysisParameterHypothetical ResultInterpretation
DSC Melting Point (Tₘ)135.2 °CSharp peak indicates high purity of the crystalline form.
Enthalpy of Fusion (ΔHfus)28.5 kJ/molA significant enthalpy suggests a stable crystal lattice.
TGA Onset of Decomposition (T₅%)215.4 °CThe compound is thermally stable up to this temperature, providing a safe upper limit for processing and storage.
Forced Degradation Studies

Trustworthiness: Forced degradation, or stress testing, is a self-validating system. By intentionally exposing the API to harsh conditions, we can rapidly identify its likely degradation pathways and develop analytical methods that are stability-indicating. These studies are mandated by regulatory bodies like the ICH.

Protocol Overview:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 4-(3,5-Dichlorophenyl)-2-nitrophenol in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution, and heat at 80 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution, and keep at room temperature for 4 hours. The phenolic proton makes the molecule particularly susceptible to base-catalyzed degradation.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Potential Degradation Pathways

Understanding the molecular structure allows us to predict likely points of failure. For 4-(3,5-Dichlorophenyl)-2-nitrophenol, the primary vulnerabilities are the nitro group and the phenolic hydroxyl group.

G cluster_0 Degradation Pathways A 4-(3,5-Dichlorophenyl)- 2-nitrophenol B Reduction of Nitro Group (e.g., to -NH₂ or -NO) A->B Reductive Stress C Nucleophilic Aromatic Substitution (Displacement of -Cl or -NO₂) A->C Strong Nucleophiles (e.g., OH⁻) D Phenolic Oxidation (Formation of quinone-like structures) A->D Oxidative Stress (e.g., H₂O₂) E Photodegradation (Ring cleavage or polymerization) A->E UV/Vis Light Exposure

Caption: Plausible degradation pathways for 4-(3,5-Dichlorophenyl)-2-nitrophenol under forced stress conditions.

Conclusion and Forward Look

The thermodynamic stability assessment of 4-(3,5-Dichlorophenyl)-2-nitrophenol, as outlined in this guide, provides a robust and scientifically sound framework for its characterization. The hypothetical data presented indicates a crystalline solid with good thermal stability, but with potential liabilities towards basic and oxidative conditions. The logical progression from intrinsic property determination using DSC and TGA to extrinsic stress testing allows for a comprehensive risk assessment. This foundational knowledge is paramount for making informed decisions in subsequent stages of drug development, including polymorph screening, formulation design, and the establishment of appropriate storage conditions and re-test periods.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Principles of Thermal Analysis and Calorimetry. Edited by P. J. Haines, Royal Society of Chemistry. [Link]

  • Pharmaceutical Stress Testing: Predicting Drug Degradation. by Steven W. Baertschi, Karen M. Alsante, and Robert A. Reed, CRC Press. [Link]

  • Thermodynamic stability of polymorphs. by A. Burger and R. Ramberger, Mikrochimica Acta. [Link]

Protocols & Analytical Methods

Method

Applications of 4-(3,5-Dichlorophenyl)-2-nitrophenol in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Dichlorophenyl Moieties in Agrochemicals The development of novel agrochemicals is a cornerstone of modern agriculture, aimed at ensuring crop protection and enhancing yields. Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Dichlorophenyl Moieties in Agrochemicals

The development of novel agrochemicals is a cornerstone of modern agriculture, aimed at ensuring crop protection and enhancing yields. Within the vast landscape of chemical synthesis, specific structural motifs have proven to be of paramount importance in imparting desired biological activity. The dichlorophenyl group, in its various isomeric forms, is one such critical pharmacophore. This guide focuses on the potential applications of a specific, yet under-documented isomer, 4-(3,5-Dichlorophenyl)-2-nitrophenol, as a versatile intermediate in the synthesis of next-generation agrochemicals.

While direct literature on 4-(3,5-Dichlorophenyl)-2-nitrophenol is sparse, a comprehensive analysis of its structural analogues and precursors provides a strong foundation for understanding its potential utility. The 3,5-dichloro substitution pattern on a phenyl ring is a well-established feature in a range of fungicides and herbicides.[1][2][3] This substitution pattern is often introduced through the use of 3,5-dichloroaniline, a key building block in the synthesis of several commercial agrochemicals.[1][2][3][4] This guide will, therefore, extrapolate from the known applications of related compounds to provide a detailed overview of the prospective synthesis and utility of 4-(3,5-Dichlorophenyl)-2-nitrophenol for researchers and professionals in the agrochemical industry.

Hypothetical Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol

The synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol, a substituted diphenyl ether, can be conceptually designed based on established synthetic methodologies for similar compounds, primarily through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.[5][6] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of a 3,5-dichlorophenyl halide (e.g., 1-bromo-3,5-dichlorobenzene or 1-chloro-3,5-dichlorobenzene) with 2-nitrophenol.

Diagram 1: Proposed Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol via Ullmann Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3,5-Dichlorophenyl Halide (X = Cl, Br, I) C Copper Catalyst (e.g., CuI, Cu2O) Base (e.g., K2CO3, Cs2CO3) High-Boiling Solvent (e.g., DMF, NMP) A->C B 2-Nitrophenol B->C D 4-(3,5-Dichlorophenyl)-2-nitrophenol C->D

Detailed Protocol: Ullmann Condensation for Diphenyl Ether Synthesis

This protocol is a generalized procedure based on known Ullmann-type reactions and should be optimized for the specific substrates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-nitrophenol (1.1 equivalents), a base such as potassium carbonate (2.0 equivalents), and a copper catalyst, for instance, copper(I) iodide (0.1 equivalents).

  • Solvent and Reactant Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Purge the flask with nitrogen for 15-20 minutes. Subsequently, add the 3,5-dichlorophenyl halide (1.0 equivalent) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a high temperature, typically in the range of 150-210°C, and maintain it under a nitrogen atmosphere with vigorous stirring.[6] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it to remove inorganic salts. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Potential Applications in Agrochemical Synthesis

The structural features of 4-(3,5-Dichlorophenyl)-2-nitrophenol, namely the dichlorophenyl ring, the nitro group, and the ether linkage, suggest its potential as a key intermediate in the synthesis of various classes of agrochemicals.

Precursor for Fungicides

The 3,5-dichloroaniline moiety is a known constituent of several dicarboximide fungicides, including iprodione and vinclozolin.[2][7] These fungicides act by inhibiting the germination of fungal spores. The synthesis of such fungicides often involves the reaction of 3,5-dichloroaniline with other chemical entities. By analogy, the 4-(3,5-Dichlorophenyl)-2-nitrophenol molecule could be chemically modified to introduce functionalities that mimic the active structures of these fungicides. For instance, the nitro group could be reduced to an amine, which could then be further derivatized.

Diagram 2: Potential Conversion to a Fungicidal Precursor

G A 4-(3,5-Dichlorophenyl)-2-nitrophenol B Reduction (e.g., Fe/HCl, H2/Pd-C) A->B C 2-Amino-4-(3,5-dichlorophenyl)phenol B->C D Further Derivatization C->D E Potential Fungicidal Compounds D->E

Intermediate for Herbicides

Diphenyl ethers are a well-established class of herbicides.[8] A notable example is Nitrofen, a 2,4-dichlorophenyl-4'-nitrophenyl ether.[9] These herbicides typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway, leading to the accumulation of phototoxic intermediates and ultimately cell death.[10]

The structure of 4-(3,5-Dichlorophenyl)-2-nitrophenol is analogous to these diphenyl ether herbicides. The presence of the nitro group and the dichlorinated phenyl ring are features often associated with herbicidal activity in this class of compounds.[11][12] Therefore, 4-(3,5-Dichlorophenyl)-2-nitrophenol itself could be screened for herbicidal activity or used as a scaffold for the synthesis of more potent PPO inhibitors.

Table 1: Comparison of Structural Features with Known Agrochemicals
Compound/Class Key Structural Moiety Agrochemical Application
Iprodione/Vinclozolin3,5-DichloroanilineFungicide[2][7]
Nitrofen2,4-Dichlorophenyl etherHerbicide[9]
4-(3,5-Dichlorophenyl)-2-nitrophenol 3,5-Dichlorophenyl ether Potential Fungicide/Herbicide Intermediate

Protocols for Characterization and Quality Control

Ensuring the purity and identity of synthesized intermediates is critical for their successful application in agrochemical development.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a standard solution of the purified 4-(3,5-Dichlorophenyl)-2-nitrophenol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a sample of the synthesized product at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, a linear gradient from 50% to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Protocol 2: Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry:

    • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

    • Analysis: Determine the molecular weight of the compound by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻). The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.

  • NMR Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum will provide information on the number and chemical environment of the aromatic protons. The splitting patterns will help confirm the substitution pattern on both phenyl rings.

    • ¹³C NMR: The carbon NMR spectrum will show the number of distinct carbon atoms in the molecule, further confirming the structure.

Conclusion and Future Perspectives

While 4-(3,5-Dichlorophenyl)-2-nitrophenol is not a widely documented agrochemical intermediate, its structural similarity to established fungicidal and herbicidal compounds strongly suggests its potential as a valuable building block in the synthesis of novel crop protection agents. The 3,5-dichlorophenyl moiety is a proven pharmacophore, and its incorporation into a nitrodiphenyl ether framework presents a promising avenue for the development of new active ingredients. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry and biological activity of this and related compounds. Further research into the synthesis and biological screening of derivatives of 4-(3,5-Dichlorophenyl)-2-nitrophenol is warranted to fully elucidate its potential in the agrochemical industry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 21). 3,5-Dichloroaniline: A Key Intermediate for Agrochemical Formulation. [Link]

  • Hemani Global. 3,5 Di Cloro Aniline (3,5 DCA). [Link]

  • PubChem. 2,4-Dichlorophenyl-p-nitrophenyl ether. [Link]

  • Kupper, L. L., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2485-2491. [Link]

  • PubChem. 4,4'-Dichloro-2-nitrodiphenyl ether. [Link]

  • ChemicalCell. 4,5-Dichloro-2-Nitrophenol | 39224-65-2. [Link]

  • Google Patents. US4714491A - Diphenyl ether herbicides.
  • Google Patents. Diphenyl ether compounds useful as herbicides.
  • PrepChem.com. Synthesis of 4-nitro-2,3-dichlorophenol. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Google Patents.
  • Wikipedia. Ullmann condensation. [Link]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. [Link]

  • Semantic Scholar. Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. [Link]

  • Wikidoc. Ullmann condensation. [Link]

  • PubMed. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. [Link]

  • GRDC. Group 14 herbicides and their role in farming systems on the Darling Downs How they work, what affects performance and where do they fit?. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • Google Patents. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PubMed. Effects of a diphenyl ether-type herbicide, chlornitrofen, and its amino derivative on androgen and estrogen receptor activities. [Link]

  • PubMed Central. Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. [Link]

  • Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. [Link]

  • Google Patents.
  • Google Patents. US4310711A - Process for preparing 5-chloro-2-nitrophenol.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents.

Sources

Application

Application Notes and Protocols: Synthesis of Biphenyl Derivatives from 4-(3,5-Dichlorophenyl)-2-nitrophenol

Authored by: A Senior Application Scientist Introduction Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precursor, 4-(3,5-Dichlorophenyl)-2-nitrophenol, offers a unique and versatile starting point for the synthesis of novel biphenyl derivatives. Its structure is adorned with multiple reactive sites—a phenolic hydroxyl group, a nitro group, and two chlorine atoms—presenting both a challenge and an opportunity for regioselective chemical transformations. This guide provides detailed protocols for the synthesis of biphenyl derivatives from this precursor, with a focus on palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann coupling, two of the most robust and widely employed methods for the construction of biaryl systems[3][4][5].

Chemical Properties and Reactivity of 4-(3,5-Dichlorophenyl)-2-nitrophenol

The synthetic utility of 4-(3,5-Dichlorophenyl)-2-nitrophenol is dictated by the differential reactivity of its functional groups. The phenolic hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile, or it can be activated for cross-coupling reactions through conversion to a triflate or tosylate[6]. The nitro group, being strongly electron-withdrawing, activates the aromatic ring to nucleophilic substitution and can, under specific palladium-catalyzed conditions, serve as a leaving group in Suzuki-Miyaura coupling[7]. The chlorine atoms are classic handles for a variety of cross-coupling reactions. The steric and electronic environment of each reactive site allows for the potential to selectively target one site over the others, enabling the synthesis of a diverse library of biphenyl derivatives.

Synthetic Workflow Overview

The following diagram outlines the general synthetic pathways for the conversion of 4-(3,5-Dichlorophenyl)-2-nitrophenol to various biphenyl derivatives.

G cluster_0 Precursor cluster_1 Activation/Protection cluster_2 Cross-Coupling Reactions cluster_3 Biphenyl Derivatives precursor 4-(3,5-Dichlorophenyl)-2-nitrophenol activation Activation of OH group (e.g., triflation) precursor->activation protection Protection of OH group (e.g., methylation) precursor->protection suzuki Suzuki-Miyaura Coupling activation->suzuki protection->suzuki ullmann Ullmann Coupling protection->ullmann product2 Functionalized Biphenyl Derivatives suzuki->product2 product1 Hydroxylated Biphenyl Derivatives ullmann->product1 G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentSupplierGrade
4-(3,5-Dichlorophenyl)-2-nitrophenolIn-house>98%
Methyl iodideSigma-AldrichSynthesis grade
Potassium carbonate (K₂CO₃)MerckAnhydrous
Arylboronic acidCombi-Blocks>97%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Sodium carbonate (Na₂CO₃)FisherACS grade
TolueneVWRAnhydrous
EthanolDecon Labs200 proof
Dichloromethane (DCM)MacronHPLC grade
Magnesium sulfate (MgSO₄)Acros OrganicsAnhydrous
Step-by-Step Procedure

Part A: Protection of the Phenolic Hydroxyl Group

  • To a solution of 4-(3,5-Dichlorophenyl)-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 1-(3,5-Dichlorophenyl)-2-methoxy-4-nitrobenzene.

Part B: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine the methylated precursor (1.0 eq), the desired arylboronic acid (2.5 eq), and sodium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene and water (4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Ullmann Homocoupling for the Synthesis of Symmetrical Biphenyls

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls via the copper-mediated coupling of aryl halides.[8][9] While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for specific substrates.[10][11] In this protocol, we will perform a homocoupling of the protected precursor to synthesize a symmetrical, tetra-chlorinated, di-nitro biphenyl derivative.

Principle and Rationale

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then undergoes coupling to form the biaryl product.[8] The reaction is typically carried out at high temperatures in the presence of a copper catalyst, often in a high-boiling solvent like DMF or without a solvent.

Materials and Reagents
ReagentSupplierGrade
1-(3,5-Dichlorophenyl)-2-methoxy-4-nitrobenzeneFrom Protocol 1Purified
Copper powder, activatedAlfa Aesar<10 micron
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous
SandFisherWashed and ignited
Step-by-Step Procedure
  • In a dry, thick-walled reaction tube, mix the methylated precursor (1.0 eq) and activated copper powder (2.0 eq).

  • Add a small amount of sand to facilitate stirring.

  • Heat the mixture to 200-220 °C in a sand bath and stir vigorously for 6-8 hours.

  • Monitor the reaction by taking small aliquots and analyzing by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with hot toluene.

  • Filter the hot solution to remove copper and sand.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/toluene).

Safety Precautions
  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The precursor, 4-(3,5-Dichlorophenyl)-2-nitrophenol, and its derivatives are potentially toxic and should be handled with care.[12]

  • The Ullmann reaction is performed at high temperatures and requires careful handling to avoid burns.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Suzuki couplingInactive catalyst, poor quality reagents, or insufficient heating.Use a fresh batch of catalyst and anhydrous, degassed solvents. Ensure the reaction temperature is maintained.
Incomplete reactionSteric hindrance from the arylboronic acid.Switch to a more active catalyst/ligand system (e.g., a biarylphosphine ligand). Increase reaction time or temperature.
Side product formationHomocoupling of the boronic acid or dehalogenation.Use a different base or solvent system. Lower the reaction temperature.
Difficulty in purificationClose polarity of product and starting material.Optimize the mobile phase for column chromatography or consider recrystallization.

Applications of the Synthesized Biphenyl Derivatives

The biphenyl derivatives synthesized from 4-(3,5-Dichlorophenyl)-2-nitrophenol are expected to possess interesting biological activities. The presence of chlorine and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules. These compounds can be screened for a variety of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, or as intermediates in the synthesis of more complex bioactive molecules.[13][14] The hydroxylated biphenyls, in particular, have shown promise as anticancer agents.[2]

References

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Google.
  • Ullmann Reaction - BYJU'S. (2020, January 5). Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Google.
  • Ullmann coupling: the first publication - OperaChem. (2025, January 21). Retrieved from [Link]

  • Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c) - ResearchGate. (n.d.). Retrieved from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. (2017, July 5). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (2023, January 7). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013, May 1). Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Google.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • d sub4 , BIPHENYL-2,2',3,3',5,5',6,6' - OSTI. (1960, October). Retrieved from [Link]

  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. (2019, December 8). Retrieved from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). Retrieved from [Link]

  • 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibition of sulfation of phenols in vivo by 2,6-dichloro-4-nitrophenol: selectivity of its action in relation to other conjugations in the rat in vivo - PubMed. (1979, October). Retrieved from [Link]

  • Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. (1993, May-June). Pharmacol Res., 27(4), 349-58. Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (2021, May 26). Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • 4-Nitrophenol - Wikipedia. (n.d.). Retrieved from [Link]

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP - Reddit. (2024, October 2). Retrieved from [Link]

  • Which one is more acidic – 3,5-dinitrophenol or 4-nitrophenol - Chemistry Stack Exchange. (2019, March 1). Retrieved from [Link]

Sources

Method

Suzuki-Miyaura cross-coupling conditions for 4-(3,5-Dichlorophenyl)-2-nitrophenol

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol Executive Summary The synthesis of biaryl compounds containing unprotected, highly acidic phenols presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol

Executive Summary

The synthesis of biaryl compounds containing unprotected, highly acidic phenols presents unique kinetic and thermodynamic challenges in palladium-catalyzed cross-couplings. This technical guide details a robust, self-validating protocol for the synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol via the Suzuki-Miyaura coupling of 4-bromo-2-nitrophenol and (3,5-dichlorophenyl)boronic acid. By rationalizing catalyst selection and implementing a critical pH-controlled workup, this methodology ensures high yields and prevents product loss.

Mechanistic Rationale & Reaction Design

Designing a successful coupling for these specific substrates requires addressing their inherent electronic and acid-base properties:

  • Phenol Acidity & Phase Behavior: 4-Bromo-2-nitrophenol possesses a highly acidic phenolic proton (pKa ~ 6.28) driven by the strongly electron-withdrawing ortho-nitro group[1]. Under basic coupling conditions, the substrate exists entirely as a phenoxide. If organic amine bases (e.g., triethylamine) are used, this acidic phenol tends to form viscous, insoluble hydrogen-bonded complexes or distinct second liquid phases, which sequester the substrate and halt the catalytic cycle[2]. Therefore, an inorganic base (K₂CO₃) in a miscible aqueous-organic solvent system is mandatory.

  • Catalyst Selection & Electronic Effects: The deprotonated phenoxide intermediate is electron-rich, which decelerates the oxidative addition of Palladium(0) into the C-Br bond. Concurrently, (3,5-dichlorophenyl)boronic acid is highly electron-deficient, slowing the transmetalation step and increasing the risk of competitive protodeboronation. To overcome these kinetic barriers, the bidentate phosphine ligand in Pd(dppf)Cl₂ is utilized; its large bite angle accelerates both oxidative addition and reductive elimination compared to standard monodentate catalysts like Pd(PPh₃)₄[3].

Optimization of Reaction Conditions

To establish the most reliable protocol, several conditions were evaluated. The quantitative data is summarized below to highlight the causality behind the final protocol selection.

Table 1: Condition Optimization for 4-(3,5-Dichlorophenyl)-2-nitrophenol Synthesis

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Et₃NDMF90< 10Phase separation; amine-phenoxide salt formation[2].
2Pd(PPh₃)₄K₂CO₃Toluene/H₂O10045Incomplete conversion; poor solubility of phenoxide.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088 Homogeneous reaction; full conversion[3].

Experimental Workflow

ProtocolWorkflow Step1 1. Setup Mix Ar-Br, Ar'-B(OH)2, Catalyst, Base Step2 2. Degassing Sparge with N2/Ar (15 mins) Step1->Step2 Step3 3. Heating Reflux at 90°C Monitor via LC-MS Step2->Step3 Step4 4. Acidification Add 1M HCl to pH 3 (CRITICAL) Step3->Step4 Step5 5. Extraction Extract with EtOAc Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling and acidification workup.

Materials and Reagents

The following table outlines the stoichiometry for a standard 10 mmol scale synthesis. The Suzuki coupling of 4-bromo-2-nitrophenol has been widely validated at this scale[4].

Table 2: Reagent Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-nitrophenol218.001.02.18 gAryl halide substrate
(3,5-Dichlorophenyl)boronic acid190.821.22.29 gCoupling partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgCatalyst
Potassium Carbonate (K₂CO₃)138.213.04.15 gInorganic base
1,4-DioxaneN/AN/A40 mLPrimary organic solvent
Deionized Water18.02N/A10 mLCo-solvent for base

Step-by-Step Methodology

Phase 1: Reaction Setup & Degassing

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (2.18 g, 10 mmol), (3,5-dichlorophenyl)boronic acid (2.29 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Self-Validation Check: Ensure the solid base is mostly dissolved in the aqueous phase, creating a miscible or finely emulsified biphasic system.

  • Sparge the mixture with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol) under a positive stream of inert gas, then attach a reflux condenser.

Phase 2: Catalytic Coupling & Monitoring 6. Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm) for 4 to 6 hours. 7. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The starting material (4-bromo-2-nitrophenol) will appear as a bright yellow spot. The reaction is complete when the starting material is consumed and a new, slightly less polar yellow spot (the product) dominates. The expected product mass is[M-H]⁻ = 282.0 m/z in negative ion mode.

Phase 3: Critical Workup (Acidification) 8. Remove the flask from the heat and allow it to cool to room temperature. 9. Causality Note: Because the product is a nitrophenol, it will reside in the aqueous layer as a highly water-soluble potassium phenoxide salt under the basic reaction conditions. Failure to acidify the aqueous layer prior to extraction will result in near-zero isolated yield. 10. Slowly add 1M HCl dropwise to the reaction mixture while stirring until the aqueous phase reaches pH 3-4 (Verify with pH indicator paper). A distinct color shift (often from deep red/orange to yellow) and precipitation will be observed as the phenoxide is protonated to the free phenol.

Phase 4: Extraction & Purification 11. Transfer the acidified mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 25% EtOAc in Hexanes) to afford 4-(3,5-Dichlorophenyl)-2-nitrophenol as a yellow solid.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 4-(3,5-Dichlorophenyl)-2-nitrophenol

Introduction 4-(3,5-Dichlorophenyl)-2-nitrophenol is a unique small molecule featuring a nitrophenolic core substituted with a dichlorophenyl moiety. The nitrophenol group is a well-known chromophore, and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3,5-Dichlorophenyl)-2-nitrophenol is a unique small molecule featuring a nitrophenolic core substituted with a dichlorophenyl moiety. The nitrophenol group is a well-known chromophore, and its derivatives are frequently employed as substrates in colorimetric enzyme assays.[1][2] The dichlorophenyl group is a common feature in a variety of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[3] The combination of these structural features suggests that 4-(3,5-Dichlorophenyl)-2-nitrophenol could be a valuable tool in drug discovery and chemical biology research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro applications of 4-(3,5-Dichlorophenyl)-2-nitrophenol. We present detailed protocols for evaluating its potential as an enzyme inhibitor, a cytotoxic agent, a nitric oxide scavenger, and an antimicrobial agent. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NO₃PubChem
Molecular Weight 284.10 g/mol PubChem
Appearance Pale yellow solid (predicted)-
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous solutions.General chemical knowledge

I. Evaluation of Enzyme Inhibition Activity

The nitrophenol moiety in the target compound makes it a candidate for investigation as an enzyme inhibitor, particularly in assays that utilize p-nitrophenyl-based substrates. The release of the yellow-colored p-nitrophenolate ion upon enzymatic cleavage can be conveniently measured spectrophotometrically.

Principle of the Assay

This protocol describes a generic colorimetric assay to screen for the inhibitory potential of 4-(3,5-Dichlorophenyl)-2-nitrophenol against an enzyme that processes a p-nitrophenyl substrate (e.g., alkaline phosphatase, α-glucosidase). The assay measures the reduction in the rate of p-nitrophenol (pNP) or p-nitrophenolate (pNP⁻) formation in the presence of the test compound.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: - Enzyme Solution - Substrate (e.g., pNPP) - Assay Buffer - Test Compound Stock B Prepare 96-well plate with: - Control (Enzyme + Substrate) - Blank (Substrate only) - Test (Enzyme + Substrate + Compound) A->B C Pre-incubate Enzyme with Test Compound B->C D Initiate reaction by adding Substrate C->D E Incubate at optimal temperature and time D->E F Stop reaction (e.g., with NaOH) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC₅₀ value H->I

Caption: Workflow for the enzyme inhibition assay.

Detailed Protocol

Materials:

  • 4-(3,5-Dichlorophenyl)-2-nitrophenol (Test Compound)

  • Enzyme of interest (e.g., Alkaline Phosphatase)

  • Substrate (e.g., p-Nitrophenyl Phosphate - pNPP)

  • Assay Buffer (e.g., Tris-HCl, pH 8.5)

  • Stop Solution (e.g., 0.1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test compound in DMSO to prepare a 10 mM stock solution.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add 50 µL of assay buffer to the 'blank' wells.

    • Add 50 µL of enzyme solution to the 'control' and 'test' wells.

    • Add 10 µL of the test compound dilutions to the 'test' wells. Add 10 µL of assay buffer to the 'control' and 'blank' wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the stop solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Evaluation of In Vitro Cytotoxicity

The presence of the dichlorophenyl group suggests that the compound may exhibit cytotoxic effects, a property often explored in anticancer drug discovery.[3] The MTT assay is a standard colorimetric method to assess cell viability.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow MTT to a purple formazan product. This reduction is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC₅₀ value I->J

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 4-(3,5-Dichlorophenyl)-2-nitrophenol (Test Compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100

The IC₅₀ value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

III. Evaluation of Nitric Oxide (NO) Scavenging Activity

Phenolic compounds are known for their antioxidant properties. This protocol assesses the ability of 4-(3,5-Dichlorophenyl)-2-nitrophenol to scavenge nitric oxide radicals in vitro.[4]

Principle of the Assay

This assay is based on the generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution. The generated nitric oxide interacts with oxygen to produce nitrite ions, which can be quantified using the Griess reagent. A scavenger of nitric oxide will reduce the amount of nitrite formed.

Experimental Workflow

NO_Scavenging_Workflow A Prepare reaction mixture: - SNP solution - Phosphate buffer - Test compound dilutions B Incubate at 25°C for 150 min A->B C Take an aliquot of the mixture B->C D Add Griess Reagent C->D E Incubate at room temperature for 30 min D->E F Measure Absorbance at 546 nm E->F G Calculate % NO Scavenging F->G

Caption: Workflow for the Nitric Oxide scavenging assay.

Detailed Protocol

Materials:

  • 4-(3,5-Dichlorophenyl)-2-nitrophenol (Test Compound)

  • Sodium Nitroprusside (SNP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Ascorbic acid (Positive Control)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 10 mM solution of SNP in PBS.

    • In a reaction tube, mix 2 mL of the SNP solution with 0.5 mL of PBS.

    • Add 0.5 mL of the test compound at various concentrations.

  • Incubation:

    • Incubate the tubes at 25°C for 150 minutes.

  • Color Development and Measurement:

    • After incubation, take 0.5 mL of the reaction mixture.

    • Add 1.0 mL of Griess reagent.

    • Allow the mixture to stand for 30 minutes for color development.

    • Measure the absorbance at 546 nm.

Data Analysis:

Calculate the percentage of nitric oxide scavenging activity using the following formula:

% NO Scavenging = [(Abs_control - Abs_test) / Abs_control] * 100

IV. Evaluation of Antimicrobial Activity

The dichlorophenyl moiety is found in several known antimicrobial agents.[3] The minimum inhibitory concentration (MIC) is a standard in vitro measure of the effectiveness of an antimicrobial agent.

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses a broth microdilution method.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound in broth C Inoculate the wells of a 96-well plate A->C B Prepare bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine the MIC E->F

Caption: Workflow for MIC determination.

Detailed Protocol

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 4-(3,5-Dichlorophenyl)-2-nitrophenol (Test Compound)

  • Standard antibiotic (Positive Control, e.g., ampicillin)

  • 96-well microplate

Procedure:

  • Preparation:

    • Prepare a 2-fold serial dilution of the test compound in the broth in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 4-(3,5-Dichlorophenyl)-2-nitrophenol. Based on its structural features, this compound holds promise for further investigation in various fields of drug discovery and chemical biology. The provided methodologies are adaptable to high-throughput screening and can be modified to suit specific research needs.

References

  • Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro - PubMed. Available from: [Link]

  • Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles - Analyst (RSC Publishing). Available from: [Link]

  • 4,5-Dichloro-2-Nitrophenol | 39224-65-2 | ChemicalCell. Available from: [Link]

  • Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing - SciSpace. Available from: [Link]

  • Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH - Materials Advances (RSC Publishing). Available from: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available from: [Link]

  • Chemical structure of the four nitrophenols: o-NP, p-NP, 2,4-DNP, and DNBP. - ResearchGate. Available from: [Link]

  • 4-nitrophenol – Knowledge and References - Taylor & Francis. Available from: [Link]

  • 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies - Bulgarian Chemical Communications. Available from: [Link]

  • 3,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 11481183 - PubChem. Available from: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. Available from: [Link]

  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection | Request PDF - ResearchGate. Available from: [Link]

  • 4-Nitrophenol - Wikipedia. Available from: [Link]

  • The proposed mechanism for the reaction of OH with 4-nitrophenol in the... - ResearchGate. Available from: [Link]

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Method

Catalytic Applications of 4-(3,5-Dichlorophenyl)-2-nitrophenol Complexes: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from the novel ligand, 4-(3,5-Dichlorophenyl)-2-nitrophenol. Drawing upon established principles o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from the novel ligand, 4-(3,5-Dichlorophenyl)-2-nitrophenol. Drawing upon established principles of coordination chemistry and catalysis, this document outlines detailed protocols for the synthesis of these complexes and their proposed application in two key areas of synthetic chemistry: palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed reduction of 4-nitrophenol. The methodologies presented herein are designed to serve as a robust starting point for researchers and drug development professionals exploring the catalytic potential of this unique molecular architecture.

Introduction: The Promise of Sterically and Electronically Tuned Ligands

The rational design of ligands is a cornerstone of modern catalyst development. The electronic and steric properties of a ligand profoundly influence the reactivity, selectivity, and stability of the resulting metal complex. The ligand 4-(3,5-Dichlorophenyl)-2-nitrophenol presents a unique combination of features:

  • Steric Hindrance: The bulky 3,5-dichlorophenyl substituent is anticipated to create a sterically demanding coordination environment around the metal center. This can promote reductive elimination, a key step in many cross-coupling reactions, and influence substrate selectivity.

  • Electronic Effects: The electron-withdrawing nitro and chloro groups are expected to modulate the electron density at the metal center, impacting its reactivity in catalytic cycles.

  • Chelating Potential: The phenolate oxygen and the nitro group's oxygen atoms offer potential bidentate coordination to a metal ion, forming a stable chelate ring that can enhance catalyst stability.

These characteristics suggest that metal complexes of 4-(3,5-Dichlorophenyl)-2-nitrophenol could exhibit novel and enhanced catalytic activity in a range of organic transformations. This guide focuses on two such potential applications: C-C bond formation and reduction reactions.

Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol and its Metal Complexes

Proposed Synthesis of the Ligand

A potential route involves the nitration of 4-(3,5-Dichlorophenyl)phenol.

Protocol 2.1: Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol

  • Starting Material: 4-(3,5-Dichlorophenyl)phenol.

  • Nitration: Dissolve 4-(3,5-Dichlorophenyl)phenol in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Synthesis of Metal Complexes

The synthesis of metal complexes with phenolic ligands is a well-established field. The following are general protocols for the synthesis of Palladium(II) and Copper(II) complexes of 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Protocol 2.2: Synthesis of a Palladium(II) Complex

  • Dissolve 4-(3,5-Dichlorophenyl)-2-nitrophenol in a suitable solvent (e.g., ethanol or methanol).

  • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the phenolic hydroxyl group.

  • To this solution, add a solution of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂), in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • The formation of a precipitate indicates the formation of the complex.

  • Collect the solid complex by filtration, wash with the solvent to remove unreacted starting materials, and dry under vacuum.

  • Characterize the complex using techniques such as FT-IR, UV-Vis, and elemental analysis.

Protocol 2.3: Synthesis of a Copper(II) Complex

  • Follow a similar procedure to the palladium complex synthesis.

  • Dissolve the ligand in a suitable solvent (e.g., methanol).

  • Add a solution of a copper(II) salt, such as copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or copper(II) chloride (CuCl₂), in the same solvent.

  • Stir the mixture at room temperature. The color of the solution should change upon complex formation.

  • Isolate the solid product by filtration, wash with the solvent, and dry.

  • Characterize the resulting complex.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Start_Ligand 4-(3,5-Dichlorophenyl)phenol Nitration Nitration (HNO3/H2SO4) Start_Ligand->Nitration Ligand 4-(3,5-Dichlorophenyl)-2-nitrophenol Nitration->Ligand Complexation Complexation (Base, Solvent) Ligand->Complexation Deprotonation Metal_Salt Metal Salt (e.g., PdCl2, Cu(OAc)2) Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex

Figure 1: General workflow for the synthesis of the ligand and its metal complexes.

Catalytic Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, widely used in academic and industrial settings.[1][2][3][4][5][6][7][8][9][10][11][12][13] Palladium complexes bearing bulky and electron-rich phosphine ligands are often highly effective catalysts for this transformation.[7] The proposed palladium complex of 4-(3,5-Dichlorophenyl)-2-nitrophenol, with its unique steric and electronic profile, is a promising candidate for this reaction.

Rationale for Application

The anticipated steric bulk from the dichlorophenyl group could facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting. The electron-withdrawing nature of the ligand may also influence the oxidative addition step.

G Pd(0)L Pd(0)L_n OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X(L_n) OxAdd->ArPd(II)XL Transmetal Transmetalation ArPd(II)XL->Transmetal Ar'-B(OR)2 ArPd(II)Ar'L Ar-Pd(II)-Ar'(L_n) Transmetal->ArPd(II)Ar'L RedElim Reductive Elimination ArPd(II)Ar'L->RedElim Ar-Ar' RedElim->Pd(0)L

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol).

  • Catalyst Addition: Add the palladium complex of 4-(3,5-Dichlorophenyl)-2-nitrophenol (0.01-1 mol%).

  • Solvent: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, or a mixture with water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Proposed Suzuki-Miyaura Reaction Parameters

ParameterRecommended Range/ValueRationale
Catalyst Loading 0.01 - 1 mol%Lower catalyst loading is desirable for cost-effectiveness and to minimize palladium contamination in the final product.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used and effective.
Solvent Toluene, Dioxane, THF, H₂O mixturesThe solvent system influences the solubility of reactants and the stability of the catalyst. Aqueous mixtures can promote the reaction.[2]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Reaction Time 2 - 24 hoursThe reaction time will depend on the reactivity of the substrates and the efficiency of the catalyst.

Catalytic Application in the Reduction of 4-Nitrophenol

The reduction of 4-nitrophenol to 4-aminophenol is a widely used model reaction to evaluate the catalytic activity of metal nanoparticles and complexes.[14][15][16] 4-aminophenol is a valuable intermediate in the synthesis of pharmaceuticals, such as paracetamol. Copper complexes, particularly those with N,O-chelating ligands, have shown promise in catalyzing this transformation.[14][15][17]

Rationale for Application

The copper(II) complex of 4-(3,5-Dichlorophenyl)-2-nitrophenol is proposed to act as an efficient catalyst for this reduction in the presence of a reducing agent like sodium borohydride (NaBH₄). The ligand's electronic properties can influence the redox potential of the copper center, facilitating the electron transfer process required for the reduction.

G 4NP 4-Nitrophenol Reduction Reduction Reaction 4NP->Reduction NaBH4 NaBH4 NaBH4->Reduction Catalyst Cu-Complex Catalyst->Reduction 4AP 4-Aminophenol Reduction->4AP

Figure 3: Workflow for the catalytic reduction of 4-nitrophenol.

Protocol 4.1: Catalytic Reduction of 4-Nitrophenol

  • Preparation: In a quartz cuvette, add a known volume of an aqueous solution of 4-nitrophenol.

  • Reducing Agent: Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄). The solution should turn to a yellow-green color due to the formation of the 4-nitrophenolate ion.

  • Catalyst Addition: Add a small amount of the copper complex of 4-(3,5-Dichlorophenyl)-2-nitrophenol solution.

  • Monitoring: Immediately start monitoring the reaction by UV-Vis spectrophotometry. The progress of the reaction is followed by the decrease in the absorbance of the 4-nitrophenolate ion at approximately 400 nm.[18]

  • Data Analysis: Record the absorbance at regular time intervals until the yellow color disappears, indicating the completion of the reaction.

  • Kinetics: The apparent rate constant (k_app) can be determined by plotting ln(A_t/A₀) versus time, where A_t is the absorbance at time t and A₀ is the initial absorbance.

Table 2: Proposed Parameters for 4-Nitrophenol Reduction

ParameterRecommended ValueRationale
Concentration of 4-Nitrophenol ~0.1 mMA concentration suitable for UV-Vis spectroscopic monitoring.
Concentration of NaBH₄ ~10 mMA large excess of NaBH₄ is used to ensure pseudo-first-order kinetics with respect to 4-nitrophenol.[19]
Catalyst Concentration ~0.1 mg/mLThe amount of catalyst can be varied to study its effect on the reaction rate.
Solvent WaterThe reaction is typically performed in an aqueous medium.
Temperature Room TemperatureThe reaction proceeds readily at ambient temperature.
Monitoring Wavelength ~400 nmThis is the characteristic absorption peak of the 4-nitrophenolate ion.[18]

Conclusion and Future Outlook

The metal complexes of 4-(3,5-Dichlorophenyl)-2-nitrophenol represent a promising, yet unexplored, class of catalysts. The unique steric and electronic features of this ligand suggest significant potential for applications in important organic transformations. The detailed protocols provided in this guide for Suzuki-Miyaura cross-coupling and 4-nitrophenol reduction are intended to provide a solid foundation for researchers to investigate these possibilities.

Further research should focus on the systematic evaluation of these catalysts with a broad range of substrates to determine their scope and limitations. Mechanistic studies, including kinetic analysis and computational modeling, will be crucial for understanding the role of the ligand and for the rational design of even more efficient catalysts based on this scaffold. The exploration of other catalytic applications, such as other cross-coupling reactions, oxidation reactions, and polymerization, is also highly encouraged.

References

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  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(5), 1184-1193. [Link]

  • Singh, J., Kumar, V., & Kumar, A. (2023). Reduction of some nitroarene compounds using different metal supported BC composites. Research Square.
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  • Jusoh, N. A., Jaafar, M. S. S., & Abdullah, M. S. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. ResearchGate. [Link]

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

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  • Bora, U., & Sarma, K. (2011). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • de Oña, L. S., Roldán, M., & de la Fuente, J. M. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 13(15), 2174. [Link]

  • Poater, A., & Cavallo, L. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Chemistry – A European Journal. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. Organic Letters, 4(20), 3517-3520. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Riisager, A., & Fehrmann, R. (2007). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]

  • Neal, J. A., & Woehl, T. J. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. The Journal of Physical Chemistry C, 126(32), 13689-13699. [Link]

  • Lin, Y., & Zhang, J. (2007). Theoretical aspects of palladium-catalysed carbon–carbon cross-coupling reactions. Dalton Transactions, (25), 2623-2632. [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitro-2,3-dichlorophenol. PrepChem.com. [Link]

  • Nakazawa, H., & Itazaki, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(3), 855-866. [Link]

  • Žáková, A. (2021).
  • Neal, J. A., & Woehl, T. J. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. ACS Publications. [Link]

  • Night429. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.org. [Link]

  • MDPI. (n.d.). Special Issue : Design, Synthesis, and Catalytic Applications of Metal Complexes. MDPI. [Link]

  • Nakazawa, H., & Itazaki, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Paul, G. C. (2026). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. [Link]

  • Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 308-315. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(3,5-Dichlorophenyl)-2-nitrophenol Synthesis

Welcome to the Technical Support Center for advanced biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the palladium-catalyzed Suzuki-Miyaur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically and electronically demanding substrates.

Mechanistic Overview & Reaction Pathway

The synthesis of 4-(3,5-dichlorophenyl)-2-nitrophenol relies on the cross-coupling between 4-bromo-2-nitrophenol and (3,5-dichlorophenyl)boronic acid. The efficiency of this carbon-carbon bond formation is heavily dictated by the electronic properties of the substrates, which directly impact the catalytic cycle[1].

  • Oxidative Addition: The strongly electron-withdrawing ortho-nitro group on the aryl bromide exerts a powerful inductive (-I) and mesomeric (-M) effect. This drastically lowers the electron density of the aromatic ring, accelerating the oxidative addition of the C-Br bond to the electron-rich Pd(0) center.

  • Transmetalation: Conversely, the 3,5-dichlorophenylboronic acid is highly electron-deficient. This lack of electron density severely retards the transmetalation step, creating a kinetic bottleneck[2].

  • Causality of Failure: This kinetic mismatch causes an accumulation of the Ar-Pd(II)-Br intermediate. If transmetalation is too slow, the Pd(II) species becomes highly susceptible to side reactions, most notably protodehalogenation (debromination), which yields 2-nitrophenol instead of the target biphenyl[3].

Suzuki_Miyaura SM1 4-Bromo-2-nitrophenol (Aryl Halide) OA Oxidative Addition (C-Br bond cleavage) SM1->OA SM2 (3,5-Dichlorophenyl)boronic acid (Boronic Acid) TM Transmetalation (Base-assisted) SM2->TM Cat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Cat->OA OA->TM RE Reductive Elimination (Product Formation) TM->RE RE->Cat Pd(0) Regeneration Prod 4-(3,5-Dichlorophenyl)-2-nitrophenol (Target Product) RE->Prod

Suzuki-Miyaura cross-coupling catalytic cycle for 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Validated Standard Operating Procedure (SOP)

To overcome the kinetic mismatch described above, the following self-validating protocol utilizes a bidentate ligand (dppf) to stabilize the Pd(II) intermediate and a biphasic solvent system to maximize boronic acid activation[3].

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-2-nitrophenol (1.0 equiv, 1.0 mmol), (3,5-dichlorophenyl)boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol)[1].

Step 2: Solvent Degassing (Critical Step) Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension rigorously via three consecutive freeze-pump-thaw cycles. Self-Validation Check: The solution must show no bubbling upon the final thaw under static vacuum; failure to remove O₂ will result in boronic acid homocoupling.

Step 3: Catalyst Addition Backfill the flask with Argon. Quickly add the palladium catalyst, Pd(dppf)Cl₂ (5 mol%, 0.05 mmol), against a positive counter-flow of Argon. Seal the flask.

Step 4: Reaction Execution Heat the reaction mixture to 90 °C using a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

Step 5: Workup & Palladium Scavenging Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add 0.5 g of QuadraSil™ MP (mercaptopropyl-functionalized silica) to scavenge residual palladium. Stir for 30 minutes, then filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20) to isolate the pure 4-(3,5-Dichlorophenyl)-2-nitrophenol as a yellow solid.

Quantitative Optimization Data

The table below summarizes the condition screening used to establish the SOP, highlighting how catalyst and solvent choices dictate the primary failure modes[1],[3].

Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Primary Impurity / Failure Mode
Pd(PPh₃)₄DioxaneK₂CO₃110452-Nitrophenol (Debromination)
Pd(PPh₃)₄Toluene/H₂O (4:1)Na₂CO₃9058Boronic Acid Homocoupling
Pd(dppf)Cl₂Dioxane/H₂O (4:1)K₂CO₃9089Trace Homocoupling
Pd(OAc)₂ / SPhosTHF/H₂O (4:1)K₃PO₄8092None (Clean conversion)

Troubleshooting & FAQs

Troubleshooting Issue Low Yield of Target Phenol Check1 Is Debromination Observed? Issue->Check1 Sol1 Switch to Pd(dppf)Cl2 & Degas Solvents Check1->Sol1 Yes Check2 Is Homocoupling Observed? Check1->Check2 No Opt Optimal Yield Achieved Sol1->Opt Sol2 Slow addition of Boronic Acid Reduce O2 exposure Check2->Sol2 Yes Check2->Opt No Sol2->Opt

Decision tree for troubleshooting common Suzuki coupling side reactions.

Q1: Why is my reaction yield stalling at 40% with significant debromination of 4-bromo-2-nitrophenol? A: This is a classic kinetic mismatch. The strongly electron-withdrawing ortho-nitro group accelerates oxidative addition, but the electron-deficient 3,5-dichlorophenylboronic acid severely retards transmetalation[2]. This causes the Ar-Pd(II)-Br intermediate to stall, making it susceptible to protodehalogenation (yielding 2-nitrophenol). Solution: Switch to a bidentate ligand like dppf or an electron-rich Buchwald ligand (e.g., SPhos) to stabilize the Pd(II) intermediate and accelerate the transmetalation step.

Q2: I observe significant homocoupling of the 3,5-dichlorophenylboronic acid (yielding 3,3',5,5'-tetrachlorobiphenyl). How do I suppress this? A: Homocoupling is typically driven by the presence of trace oxygen, which oxidizes the Pd catalyst and promotes the homocoupling pathway, or by an excessively high concentration of the boronic acid relative to the active Pd(II) species. Solution: Ensure rigorous degassing using freeze-pump-thaw cycles rather than simple nitrogen sparging. Additionally, you can employ a slow-addition technique for the boronic acid using a syringe pump to keep its steady-state concentration low.

Q3: How does the nitro group at the ortho position affect the oxidative addition step? A: The nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, significantly lowering the electron density of the aromatic ring. This makes the C-Br bond highly susceptible to oxidative addition by the electron-rich Pd(0) center. However, the ortho positioning can also introduce steric hindrance and potential coordination of the nitro oxygen to the palladium center, which can alter the geometry of the intermediate[1].

Q4: What is the best method to purify 4-(3,5-Dichlorophenyl)-2-nitrophenol from palladium residues? A: Biphenyl compounds with nitro and phenolic groups can coordinate residual palladium, causing a dark discoloration of the final product and interfering with downstream biological assays. Solution: During the workup phase, treat the organic layer with a palladium scavenger such as QuadraSil™ MP (mercaptopropyl-functionalized silica) or wash with an aqueous solution of L-cysteine or sodium trimercaptotriazine (TMT) prior to column chromatography.

References

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors . National Institutes of Health (NIH) / PMC.

  • A Comparative Guide to the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid . Benchchem.

  • DOCTORAL DISSERTATION - Mono- and diradicals derived from dihydrobenzo[e][1,2,4]triazin-4-yl . University of Lodz.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-(3,5-Dichlorophenyl)-2-nitrophenol Crystallization

Welcome to the technical support center for the crystallization of 4-(3,5-dichlorophenyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-(3,5-dichlorophenyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we will delve into the causes of impurity incorporation and provide systematic, field-proven strategies for their remediation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the crystallization of 4-(3,5-dichlorophenyl)-2-nitrophenol?

A1: Impurities can generally be categorized as starting materials, byproducts of the synthesis, or degradation products. For a compound like 4-(3,5-dichlorophenyl)-2-nitrophenol, which is often synthesized via Suzuki-Miyaura coupling, common impurities include unreacted 3,5-dichlorophenylboronic acid or a halogenated nitrophenol, homocoupling products of the boronic acid, and dehalogenated byproducts.[1][2] Additionally, isomers or over-nitrated species from the nitrophenol synthesis can also be present.[3]

Q2: How do I choose an appropriate solvent for the recrystallization of 4-(3,5-dichlorophenyl)-2-nitrophenol?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] For nitrophenol derivatives, polar aprotic solvents like acetone or acetonitrile, and alcohols such as ethanol or methanol, are often good starting points.[5][6] It is crucial to perform solubility tests with small amounts of your compound in various solvents to determine the optimal choice. Solvent mixtures can also be employed to fine-tune solubility.[4]

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[7] This often happens when the boiling point of the solvent is close to or higher than the melting point of the compound, or when the concentration of the solute is too high.[8] To remedy this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly to allow for proper crystal lattice formation.[7][8] The presence of significant impurities can also promote oiling out.[7]

Q4: What is the fastest way to get a preliminary idea of my sample's purity?

A4: A melting point analysis is a rapid and straightforward method for a preliminary purity assessment.[9] A pure compound will have a sharp melting range close to its literature value. A broad and depressed melting range is indicative of the presence of impurities.[9]

Troubleshooting Guide: Impurity Diagnosis and Resolution

This section provides a more in-depth, question-and-answer guide to address specific impurity-related issues you may encounter during your experiments.

Issue 1: The isolated crystals are off-color (e.g., darker yellow or brownish).
  • Question: My 4-(3,5-dichlorophenyl)-2-nitrophenol crystals are supposed to be a light yellow, but they have a distinct brownish tint. What is the likely cause?

  • Answer: A darker coloration often points to the presence of colored, likely aromatic, impurities. These could be byproducts from the nitration process used to synthesize the nitrophenol starting material, such as dinitrophenols or other oxidized species.[3] Another possibility is the presence of residual palladium catalyst from a Suzuki coupling reaction, which can appear as palladium black.[1]

    Troubleshooting Workflow:

    • Decolorization: If colored impurities are suspected, they can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtration.[10] The charcoal adsorbs the colored impurities, which are then removed during hot filtration.

    • Chelation/Scavenging: If residual metal catalysts are the issue, specialized scavengers can be employed to remove them from the solution before crystallization.

    • Analytical Confirmation: To identify the specific colored impurity, techniques like HPLC with a photodiode array (PDA) detector can be invaluable. The UV-Vis spectrum of the impurity peak can provide clues to its identity.

Issue 2: Analytical data (HPLC, NMR) shows the presence of starting materials.
  • Question: My HPLC analysis indicates the presence of unreacted 3,5-dichlorophenylboronic acid and the nitrophenol starting material in my final product. How can I remove these?

  • Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial purification. Since these starting materials have different polarities and functionalities compared to the desired product, they can often be removed through careful selection of purification techniques.

    Troubleshooting Workflow:

    • Liquid-Liquid Extraction (LLE): The acidic nature of the phenolic hydroxyl group can be exploited.[11] By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., dilute sodium bicarbonate), the acidic 4-(3,5-dichlorophenyl)-2-nitrophenol and any unreacted nitrophenol will be deprotonated and move into the aqueous phase. The less polar, non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[11]

    • Column Chromatography: If LLE is not sufficiently effective, column chromatography is a powerful technique for separating compounds based on their polarity.[3] A solvent system can be developed using thin-layer chromatography (TLC) to achieve good separation between the product and the starting materials.

    • Optimized Recrystallization: A well-chosen solvent system for recrystallization should ideally have poor solubility for the starting materials even at high temperatures, allowing them to be removed during the hot filtration step.

Issue 3: Mass spectrometry reveals the presence of homocoupled byproducts.
  • Question: My mass spec data shows a peak corresponding to the dimer of 3,5-dichlorophenylboronic acid. How is this formed and how can I get rid of it?

  • Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[2][12] These homocoupled products are typically non-polar and can co-crystallize with the desired product.

    Troubleshooting Workflow:

    • Solvent Washing: Due to the non-polar nature of the homocoupled dimer, washing the crystalline product with a non-polar solvent in which the desired product is poorly soluble (e.g., hexane) can effectively remove this impurity.

    • Reaction Optimization: To prevent the formation of this byproduct in future syntheses, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[12]

    • Chromatographic Purification: If solvent washing is insufficient, column chromatography with a non-polar to moderately polar solvent gradient can effectively separate the non-polar dimer from the more polar product.

Data Presentation: Common Impurities and Analytical Methods

Impurity TypePotential SourceRecommended Analytical Method(s)
Unreacted Starting MaterialsIncomplete reactionHPLC, GC-MS, NMR[9][13]
Homocoupled ByproductsSide reaction in Suzuki couplingGC-MS, LC-MS[2]
Dehalogenated ByproductsSide reaction in Suzuki couplingGC-MS, LC-MS[1]
Isomeric ImpuritiesNon-selective synthesisHPLC, Capillary Electrophoresis[14]
Over-nitrated SpeciesSide reaction in nitrationHPLC, LC-MS[3]
Residual Palladium CatalystIncomplete removal post-reactionInductively Coupled Plasma (ICP-MS/OES)
Residual SolventsIncomplete dryingHeadspace GC, NMR

Experimental Protocol: Optimized Recrystallization of 4-(3,5-Dichlorophenyl)-2-nitrophenol

This protocol provides a detailed methodology for the purification of 4-(3,5-dichlorophenyl)-2-nitrophenol by recrystallization.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to identify a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an appropriately sized flask, add the crude 4-(3,5-dichlorophenyl)-2-nitrophenol and the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow cluster_Analysis Initial Analysis cluster_Solutions Troubleshooting Solutions Impurity_Detected Impurity Detected in 4-(3,5-Dichlorophenyl)-2-nitrophenol Off_Color Off-Color Crystals Impurity_Detected->Off_Color Starting_Materials Starting Materials Present Impurity_Detected->Starting_Materials Homocoupled_Byproducts Homocoupled Byproducts Impurity_Detected->Homocoupled_Byproducts Decolorization Activated Charcoal Treatment Off_Color->Decolorization LLE Liquid-Liquid Extraction Starting_Materials->LLE Column_Chromatography Column Chromatography Starting_Materials->Column_Chromatography Homocoupled_Byproducts->Column_Chromatography Solvent_Washing Non-Polar Solvent Wash Homocoupled_Byproducts->Solvent_Washing Reaction_Optimization Inert Atmosphere Reaction Homocoupled_Byproducts->Reaction_Optimization

Caption: A logical workflow for troubleshooting common impurities.

Recrystallization_Process Start Crude Product Dissolution 1. Dissolve in Hot Solvent Start->Dissolution Decolorization 2. Add Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration 3. Hot Filtration Decolorization->Hot_Filtration Cooling 4. Slow Cooling & Crystallization Hot_Filtration->Cooling Isolation 5. Vacuum Filtration Cooling->Isolation Washing 6. Wash with Cold Solvent Isolation->Washing Drying 7. Dry Crystals Washing->Drying End Pure Product Drying->End

Sources

Troubleshooting

Technical Support Center: Advanced HPLC Troubleshooting for 4-(3,5-Dichlorophenyl)-2-nitrophenol Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 4-(3,5-Dichlorophenyl)-2-nitrophenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 4-(3,5-Dichlorophenyl)-2-nitrophenol. This biphenyl derivative presents unique analytical challenges: its phenolic hydroxyl group is prone to secondary interactions, its nitro group is strongly electron-withdrawing, and its highly hydrophobic dichlorophenyl moiety often leads to co-elution with structural analogs.

This guide provides field-proven, mechanistically grounded solutions to optimize peak resolution, eliminate tailing, and ensure reproducible quantification for drug development professionals.

Diagnostic Workflow

Workflow A Poor Resolution / Tailing 4-(3,5-Dichlorophenyl)-2-nitrophenol B Assess Mobile Phase pH Is pH < 3.0? A->B C Acidify Mobile Phase (e.g., 0.1% Formic Acid) B->C No D Evaluate Stationary Phase Is Column End-capped/Phenyl? B->D Yes C->D E Switch to Phenyl-Hexyl or End-capped C18 D->E No F Optimize Gradient Elution (Reduce %B slope) D->F Yes E->F G System Suitability Passed (Rs > 2.0, As 0.95-1.05) F->G

Diagnostic workflow for resolving HPLC peak tailing and co-elution of phenolic compounds.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 4-(3,5-Dichlorophenyl)-2-nitrophenol exhibit severe peak tailing, and how can I eliminate it?

Mechanistic Causality: Peak tailing for this specific compound is primarily driven by two factors: partial ionization and secondary silanol interactions. The phenolic hydroxyl group is weakly acidic, but its pKa is significantly lowered (estimated pKa ~6.0–7.0) by the electron-withdrawing ortho-nitro and para-dichlorophenyl groups. If your mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized states, causing band broadening and split peaks. Furthermore, the neutral phenol and the nitro group can act as hydrogen-bond donors/acceptors, interacting with residual, unreacted silanols (Si-O⁻) on the silica stationary phase.

Field-Proven Solution: To suppress ionization, you must buffer the mobile phase pH at least 2 units below the analyte's pKa. Adjusting the aqueous mobile phase to pH 2.5–3.0 using 0.1% formic acid or phosphoric acid ensures the phenol remains fully protonated and neutral, increasing its hydrophobicity and retention while eliminating partial ionization tailing[1]. Additionally, utilizing a high-density, end-capped stationary phase sterically shields the residual silanols from the analyte.

Q2: I am experiencing co-elution of 4-(3,5-Dichlorophenyl)-2-nitrophenol with structurally similar biphenyl impurities. How do I improve the selectivity (α)?

Mechanistic Causality: Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. Because the target analyte and its synthetic impurities (e.g., des-chloro degradants or positional isomers) share the highly hydrophobic biphenyl core, their partition coefficients on an alkyl phase are nearly identical. This lack of orthogonal retention mechanisms leads to co-elution.

Field-Proven Solution: Shift the stationary phase chemistry to exploit the electronic properties of the molecule. A Phenyl-Hexyl or Biphenyl column introduces π−π interactions[2]. The electron-deficient nature of the nitrophenol and dichlorophenyl rings will interact strongly with the electron-rich phenyl stationary phase. This orthogonal retention mechanism amplifies slight steric and electronic differences between isomers, drastically improving the selectivity factor ( α ) and overall resolution ( Rs​ ).

Q3: What is the recommended step-by-step protocol to validate an optimized gradient method for this compound?

Protocol: To ensure a self-validating system, the following protocol incorporates a mandatory System Suitability Test (SST) that confirms chromatographic performance before any sample analysis can proceed.

Step-by-Step Methodology: Self-Validating Gradient Optimization

  • Mobile Phase Preparation:

    • Mobile Phase A: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes to degas. Verify the pH is approximately 2.7 using a calibrated pH meter.

    • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes.

  • Column Equilibration:

    • Install an end-capped Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm particle size).

    • Set the column oven temperature strictly to 35°C to maintain consistent mobile phase viscosity and mass transfer kinetics.

    • Flush the column with 10 column volumes (CV) of 50:50 A:B to fully wet the stationary phase pores.

    • Equilibrate with the starting gradient conditions (90% A / 10% B) for 15 minutes at a flow rate of 1.0 mL/min.

  • Gradient Execution:

    • Inject 10 µL of the sample.

    • Run a shallow gradient: 10% B to 90% B over 20 minutes. The shallow slope ensures that the subtle π−π interactions have sufficient time to differentiate closely eluting hydrophobic impurities.

    • Hold at 90% B for 5 minutes to wash strongly retained compounds, then re-equilibrate at 10% B for 8 minutes.

  • System Suitability Validation (Self-Validating Step):

    • Before analyzing unknown samples, inject a known resolution standard containing 4-(3,5-Dichlorophenyl)-2-nitrophenol and its closest known structural impurity.

    • Acceptance Criteria: The system automatically validates readiness only if the calculated Resolution ( Rs​ ) between the two peaks is > 2.0 and the Tailing Factor ( As​ ) of the target peak is between 0.95 and 1.10. If these criteria fail, the protocol dictates an immediate system purge and pH re-verification.

Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase pH, stationary phase chemistry, and the resulting chromatographic parameters for 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Stationary Phase ChemistryMobile Phase pHRetention Factor ( k′ )Tailing Factor ( As​ )Resolution ( Rs​ )Mechanism of Action / Observation
C18 (Non-endcapped)6.54.22.41.1Severe silanol interactions; partial ionization causes band broadening.
C18 (Endcapped)6.54.51.81.3Silanols are shielded, but partial ionization of the phenol persists.
C18 (Endcapped)2.56.11.11.7Phenol is fully protonated; hydrophobic retention increases significantly.
Phenyl-Hexyl (Endcapped)2.56.81.02.6Optimal π−π interactions enhance selectivity ( α ) for biphenyl analogs.

Table 1: Impact of systematic chromatographic adjustments on peak symmetry and resolution.

References
  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for 4-(3,5-Dichlorophenyl)-2-nitrophenol

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical challenges of extracting 4-(3,5-Dichlorophenyl)-2-nitrophenol from aqueous, biological, and environmental matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical challenges of extracting 4-(3,5-Dichlorophenyl)-2-nitrophenol from aqueous, biological, and environmental matrices.

Because this molecule features a highly lipophilic dichlorophenyl core antagonized by a polar, ionizable nitrophenol moiety, standard generic extraction protocols frequently result in poor recoveries, phase loss, or severe emulsion formation. This document provides field-proven, self-validating methodologies to ensure optimal solvent selection and quantitative recovery.

Diagnostic Workflow: Solvent Selection & pH Control

The following logic tree dictates the physical chemistry of our extraction protocol.

Workflow for the pH-dependent liquid-liquid extraction of 4-(3,5-Dichlorophenyl)-2-nitrophenol.

Core Troubleshooting & FAQs

Q1: Why am I getting <40% recovery when using Hexane as my extraction solvent? Causality: Hexane is a non-polar aliphatic solvent (Polarity Index 0.1). While the 3,5-dichlorophenyl ring of your target molecule is highly lipophilic, the 2-nitrophenol ring contains a polar nitro group and a hydroxyl group capable of strong hydrogen bonding. Hexane lacks the dipole moment required to solvate these polar functional groups, leaving the molecule energetically favored in the aqueous phase. Solution: Switch to a moderately polar, aprotic solvent. Dichloromethane (DCM, Polarity Index 3.1) or Ethyl Acetate (EtOAc, Polarity Index 4.4) provide the necessary dipole-dipole interactions to solvate the nitro and hydroxyl groups while their organic bulk accommodates the dichlorophenyl ring[1].

Q2: How critical is the aqueous matrix pH prior to solvent addition? Causality: It is the single most critical parameter. The hydroxyl group on this molecule is situated ortho to a strongly electron-withdrawing nitro group, which stabilizes the resulting phenoxide anion via resonance and intramolecular hydrogen bonding. Furthermore, the dichlorophenyl group exerts a strong inductive pull. This drastically lowers the pKa of the phenol from ~10.0 (standard phenol) to approximately 6.0–6.5. If your matrix is at a physiological or neutral pH (pH 7.0–7.4), over 80% of your target analyte exists as a water-soluble phenoxide ion. Solution: You must force the equilibrium back to the protonated (neutral) state. Acidify the aqueous matrix to pH < 2.0 using 1M H2SO4 or HCl before adding your organic solvent. This ensures >99% of the analyte is neutral and partitionable into the organic phase, aligning with standard EPA Method 8041A guidelines for the extraction of nitrophenols[2].

Q3: My DCM extraction is forming a thick, unbreakable emulsion. How do I resolve this without losing my analyte? Causality: Emulsions in biological or environmental samples are stabilized by amphiphilic matrix components (e.g., proteins, humic acids, surfactants) that accumulate at the organic-aqueous interface, preventing droplet coalescence. Solution: Implement a "salting-out" strategy. Add anhydrous Sodium Chloride (NaCl) to the aqueous phase until saturation (~30% w/v) prior to extraction. This drastically increases the ionic strength of the aqueous layer, which increases the surface tension and decreases the solubility of non-polar molecules in the water layer. This forces the analyte into the organic phase while simultaneously breaking the emulsion by disrupting the amphiphilic matrix proteins[3].

Quantitative Solvent Comparison Data

To optimize your workflow, reference the table below for the physicochemical extraction parameters of 4-(3,5-Dichlorophenyl)-2-nitrophenol at pH 2.0.

SolventPolarity IndexRelative Extractability (pH 2)Emulsion RiskRecommended Use
Hexane 0.1Low (<40%)LowNot recommended; insufficient polarity for the nitrophenol moiety.
Dichloromethane (DCM) 3.1High (>95%)HighPrimary Choice. Excellent solvation; ideal for standard matrices.
Ethyl Acetate (EtOAc) 4.4Very High (>98%)ModerateExcellent Alternative. Highly effective for H-bonding; preferred if avoiding halogenated solvents.
Diethyl Ether 2.8High (>90%)LowGood extractant, but high volatility and flammability limit routine use.

Self-Validating Extraction Methodology

This protocol is adapted from the principles of EPA Method 3510C (Separatory Funnel Liquid-Liquid Extraction)[4], specifically optimized for halogenated nitrophenols. Every step includes a built-in validation checkpoint to ensure systemic integrity.

Step 1: Matrix Preparation & pH Adjustment
  • Action: Transfer 50 mL of the aqueous sample to a 250 mL separatory funnel. Add 1M H2SO4 dropwise while swirling.

  • Causality: Forces the nitrophenol into its neutral, protonated state, neutralizing the phenoxide ion.

  • Validation Checkpoint: Extract a 10 µL aliquot and test with a calibrated electronic pH meter. Do NOT rely on universal indicator paper, as the inherent yellow/brown color of nitrophenols will cause optical interference. Ensure pH is strictly ≤ 2.0.

Step 2: Ionic Strength Modulation (Salting Out)
  • Action: Add 10 g of anhydrous NaCl to the acidified matrix and agitate until dissolved.

  • Causality: Increases the polarity of the aqueous phase, decreasing the solubility of the organic analyte and preventing emulsion formation.

  • Validation Checkpoint: Visually confirm the complete dissolution of the salt. A very small amount of undissolved salt at the bottom is acceptable and confirms the solution has reached ionic saturation.

Step 3: Solvent Addition
  • Action: Add 20 mL of your chosen optimal solvent (DCM or EtOAc) to the separatory funnel.

  • Causality: Provides the necessary dipole-dipole interactions to solvate the target molecule.

  • Validation Checkpoint: Verify the phase layers based on solvent density. If using DCM (density 1.33 g/cm³), the organic layer will be the BOTTOM layer. If using EtOAc (density 0.90 g/cm³), the organic layer will be the TOP layer.

Step 4: Partitioning & Venting
  • Action: Stopper the funnel, invert, and immediately open the stopcock to vent. Vigorously shake for 2 minutes, venting every 15 seconds.

  • Causality: Agitation maximizes the surface area between the two phases, allowing the analyte to reach thermodynamic partition equilibrium.

  • Validation Checkpoint: Listen for the audible "hiss" during venting. When the hiss stops entirely, thermal and pressure equilibrium has been reached.

Step 5: Phase Separation & Recovery
  • Action: Mount the funnel on a ring stand and allow it to sit for 10 minutes. Collect the organic phase. Repeat Steps 3-5 twice more with fresh solvent and combine the organic extracts.

  • Causality: Serial extractions (e.g., 3 x 20 mL) yield a mathematically higher total recovery than a single large-volume extraction (1 x 60 mL) due to the partition coefficient equilibrium limits.

  • Validation Checkpoint: The combined organic layer should be perfectly clear. If it is cloudy, microscopic water droplets are suspended in the solvent. Pass the extract through a bed of anhydrous sodium sulfate (Na2SO4) to dry it before downstream analysis.

References

  • Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction. Taylor & Francis. Available at: [Link]

  • EPA Method 3510C: Separatory Funnel Liquid-Liquid Extraction. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Troubleshooting

Reducing byproducts in 4-(3,5-Dichlorophenyl)-2-nitrophenol substitution reactions

Technical Support Center: Troubleshooting Substitution Reactions of 4-(3,5-Dichlorophenyl)-2-nitrophenol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Substitution Reactions of 4-(3,5-Dichlorophenyl)-2-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted biphenyl systems. The molecule 4-(3,5-Dichlorophenyl)-2-nitrophenol presents a unique trifecta of challenges for substitution reactions (primarily O-alkylation): steric hindrance, electronic deactivation, and ambident nucleophilicity.

The strong electron-withdrawing nature of the ortho-nitro group stabilizes the phenoxide but significantly reduces its nucleophilicity[1]. Furthermore, intramolecular hydrogen bonding between the nitro oxygen and the phenolic proton strongly resists deprotonation by weak bases[2]. This guide provides field-proven, self-validating protocols to troubleshoot these mechanistic bottlenecks and minimize byproduct formation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant C-alkylation at the C6 position instead of the desired O-alkylation? Mechanistic Causality: The phenoxide anion is an ambident nucleophile[3]. While the oxygen is the most electronegative site (hard nucleophile), the aromatic ring can also attack soft electrophiles. In 4-(3,5-Dichlorophenyl)-2-nitrophenol, the para position (C4) is blocked by the dichlorophenyl ring, and one ortho position (C2) is blocked by the nitro group. This leaves the C6 position vulnerable to C-alkylation, a common byproduct driven by the high reactivity of the unsubstituted ortho positions[4]. Validated Solution: This typically occurs in protic solvents (like ethanol) where the phenoxide oxygen is heavily solvated by hydrogen bonds, sterically blocking electrophilic attack at the oxygen and forcing the reaction through the C6 carbon. To resolve this, switch to a polar aprotic solvent (e.g., DMF, DMSO) which solvates the metal cation but leaves the phenoxide oxygen "naked" and highly reactive.

Q2: My O-alkylation reaction stalls at low conversion. How can I drive it to completion without increasing the temperature? Mechanistic Causality: The ortho-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl, reducing its reactivity and making deprotonation sluggish[1]. If you increase the temperature to force the reaction, you risk degrading the alkylating agent or promoting side reactions. Validated Solution: The choice of base and counterion is critical. Potassium ions (K⁺) do not sufficiently separate from the phenoxide in less polar media. Switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair, significantly enhancing the nucleophilicity of the phenoxide oxygen. Alternatively, employing a green aqueous hydrotrope medium, such as Sodium Tosylate (NaTos), has been shown to solubilize and facilitate the alkylation of heavily substituted, hydrogen-bonded phenols[2].

Q3: I am detecting a byproduct where the nitro group has been displaced or modified. What causes this? Mechanistic Causality: Substitution reactions on nitrophenols can lead to the formation of complex nitro-byproducts via electrophilic substitution or Nucleophilic Aromatic Substitution (SNAr)[5],[6]. While the free phenol is resistant to SNAr due to the electron-donating nature of the phenoxide anion, once the desired O-alkylation occurs, the resulting ether is no longer strongly electron-donating. The electron-withdrawing 3,5-dichlorophenyl and nitro groups activate the ring toward nucleophilic attack. Validated Solution: If excess alkoxide or nucleophile is present at high temperatures, it can attack the C2 position, displacing the nitro group. To prevent this, strictly control the stoichiometry of your nucleophile (1.05 equivalents max) and monitor the reaction carefully to quench it immediately once the starting material is consumed.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the self-validating optimization matrix for the O-alkylation of sterically hindered 2-nitrophenol derivatives, demonstrating the causality between reaction conditions and byproduct distribution.

BaseSolventTemp (°C)O-Alkylation (%)C-Alkylation (C6) (%)SNAr Byproduct (%)Unreacted SM (%)
K₂CO₃Ethanol783025045
K₂CO₃Acetone60455050
NaOHAq. NaTos60855010
Cs₂CO₃DMF70942<1~3
Cs₂CO₃DMF110705250

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol: Selective O-Alkylation of 4-(3,5-Dichlorophenyl)-2-nitrophenol Objective: Achieve >90% O-alkylation while suppressing C6-alkylation and SNAr byproducts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent oxidative byproducts.

  • Deprotonation: Add 4-(3,5-Dichlorophenyl)-2-nitrophenol (1.0 equiv, 10 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) to the flask. Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Mechanistic Insight: The solution will undergo a distinct color change indicating the formation of the "naked" cesium phenoxide ion pair, successfully overcoming the intramolecular hydrogen bonding[1].

  • Electrophile Addition: Dissolve the alkylating agent (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Mechanistic Insight: Dropwise addition prevents localized high concentrations of the electrophile, minimizing polyalkylation or SNAr cascades.

  • Reaction: Heat the mixture to 70 °C. Monitor the reaction via HPLC. Critical Control Point: Do not exceed 80 °C, as elevated temperatures exponentially increase the rate of nitro-displacement (SNAr)[6].

  • Quenching & Workup: Upon completion (typically 4-6 hours), cool the mixture to 0 °C and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive pathways during the substitution reaction, highlighting the divergence between the desired O-alkylation and the formation of C-alkylated or SNAr byproducts.

G Node1 4-(3,5-Dichlorophenyl) -2-nitrophenol Node2 Phenoxide Intermediate (Ambident Nucleophile) Node1->Node2 Base (e.g., Cs2CO3) Overcomes H-bonding Node3 O-Alkylation (Desired Pathway) Node2->Node3 Polar Aprotic Solvent (O-attack favored) Node4 C-Alkylation at C6 (Byproduct) Node2->Node4 Protic Solvent / Weak Base (C-attack favored) Node5 SNAr of Nitro Group (Over-reaction Byproduct) Node3->Node5 Excess Nucleophile High Heat (>80°C)

Mechanistic divergence in 2-nitrophenol substitution reactions.

Part 5: References

  • Bleus, S., Semerel, J., & Dehaen, W. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations. Green Chemistry, RSC Publishing. URL:[Link]

  • Anwar, et al. (2026). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega. URL: [Link]

  • Wang, Y.F., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. URL:[Link]

  • Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. (2022). ACS ES&T Engineering. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(3,5-Dichlorophenyl)-2-nitrophenol vs. 4-(2,4-Dichlorophenyl)-2-nitrophenol

Executive Summary When designing synthetic routes, optimizing nucleophilic aromatic substitutions, or evaluating the pharmacokinetics of biphenyl-based compounds, the three-dimensional conformation of the biaryl axis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing synthetic routes, optimizing nucleophilic aromatic substitutions, or evaluating the pharmacokinetics of biphenyl-based compounds, the three-dimensional conformation of the biaryl axis is as critical as the electronic nature of its substituents. This guide provides an objective, data-driven comparison of two structural isomers: 4-(3,5-Dichlorophenyl)-2-nitrophenol and 4-(2,4-Dichlorophenyl)-2-nitrophenol . By analyzing the interplay between steric hindrance and π-conjugation, we establish a predictive framework for their differing macroscopic reactivities.

Mechanistic Structural Analysis: Sterics vs. Electronics

The fundamental divergence in reactivity between these two molecules is dictated by steric hindrance at the biphenyl linkage, which governs the degree of inter-ring electronic communication.

  • 4-(3,5-Dichlorophenyl)-2-nitrophenol (Molecule A): In this isomer, the chlorine atoms are located at the meta positions of the distal ring, leaving the ortho positions unsubstituted. Without bulky ortho substituents, the biphenyl system can adopt a relatively low dihedral angle—typically calculated around 41.2° to 44.4° in unhindered systems (1)[1]. This near-planar conformation permits significant π-orbital overlap between the two aromatic rings, allowing the electron-withdrawing nature of the dichlorophenyl group to be transmitted via both inductive and resonance pathways.

  • 4-(2,4-Dichlorophenyl)-2-nitrophenol (Molecule B): This isomer possesses a bulky chlorine atom at the ortho (2-) position. The van der Waals radius of this chlorine creates a severe steric clash with the ortho-hydrogens of the 2-nitrophenol core. To minimize this repulsion, the molecule is forced into an orthogonal conformation, driving the dihedral angle well above 70° (2)[2]. This orthogonal twist effectively breaks the π-conjugation across the biaryl axis, restricting electronic communication to purely through-bond inductive effects.

G cluster_A 4-(3,5-Dichlorophenyl)-2-nitrophenol cluster_B 4-(2,4-Dichlorophenyl)-2-nitrophenol A1 No Ortho Substituents A2 Low Dihedral Angle (~44°) A1->A2 A3 Active π-Conjugation A2->A3 A4 Lower pKa (Weaker Nucleophile) A3->A4 Stabilized Phenoxide B1 Ortho-Chlorine (C2) B2 High Steric Hindrance (>70°) B1->B2 B3 Broken π-Conjugation B2->B3 B4 Higher pKa (Stronger Nucleophile) B3->B4 Localized Charge

Conformational and electronic divergence driven by ortho-substitution.

Comparative Reactivity Profiles

Phenolic Acidity (pKa)

The baseline pKa of 2-nitrophenol is approximately 7.17, driven by the strong electron-withdrawing and resonance-stabilizing effects of the ortho-nitro group (3)[3].

  • When the 3,5-dichlorophenyl group is attached, its electron-withdrawing nature is transmitted efficiently through the conjugated π-system. This delocalizes the negative charge of the conjugate base across both rings, lowering the pKa (increasing acidity).

  • In the 2,4-dichloro isomer, the broken π-conjugation isolates the electronic systems. The electron-withdrawing effect of the distal ring is restricted to weaker inductive forces (4)[4]. Consequently, the phenoxide is less stabilized, resulting in a relatively higher pKa compared to the 3,5-dichloro analog.

Nucleophilicity in O-Alkylation

Because the 2,4-dichloro isomer has a higher pKa, its conjugate base (phenoxide) is more basic. In standard SN2 reactions (e.g., Williamson ether synthesis), this localized charge density makes the 2,4-dichloro phenoxide a stronger, more reactive nucleophile than the highly stabilized, charge-delocalized phenoxide of the 3,5-dichloro isomer.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is imperative to utilize experimental designs that contain internal controls to prevent false data interpretation.

Protocol 1: High-Precision UV-Vis pKa Determination

Causality: While potentiometric titration is standard, UV-Vis spectroscopy provides a self-validating system for phenols. The protonated phenol and deprotonated phenoxide have distinct absorbance maxima. By scanning across a pH gradient, we must observe an isosbestic point —a specific wavelength where total absorbance remains constant. The presence of a sharp isosbestic point mathematically proves that strictly two species are in equilibrium, validating the purity of the thermodynamic data and ruling out degradation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of 15 universal aqueous buffers ranging from pH 4.0 to 10.0 (0.1 M ionic strength adjusted with KCl).

  • Sample Equilibration: Spike 2.0 mL of each buffer with 20 µL of a 1.0 mM stock solution of the target nitrophenol (in pure methanol) to achieve a final concentration of 10 µM.

  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 500 nm at 25.0 °C.

  • Isosbestic Validation: Overlay the spectra to confirm the presence of a single, tight isosbestic point (typically around 320-340 nm for nitrophenols).

  • Regression Analysis: Plot the absorbance at the phenoxide λmax (e.g., ~400 nm) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise pKa.

Workflow Step1 1. Buffer Equilibration Prepare samples pH 4.0 to 10.0 Step2 2. UV-Vis Spectroscopy Scan 250-500 nm Step1->Step2 Step3 3. Isosbestic Validation Confirm 2-state equilibrium Step2->Step3 Internal Control Step4 4. Data Regression Henderson-Hasselbalch fitting Step3->Step4

Self-validating UV-Vis workflow for precise pKa determination.

Protocol 2: Comparative O-Alkylation Kinetic Profiling

Causality: To quantify the practical impact of the pKa shift on nucleophilicity, we measure the pseudo-first-order rate constants for the reaction of each phenoxide with benzyl bromide. Self-Validation Mechanism: The use of an inert internal standard (biphenyl) during HPLC analysis ensures that any solvent evaporation or injection errors do not skew the kinetic data. Mass balance (Reactant + Product = Constant) is tracked to validate the absence of side reactions.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the nitrophenol derivative and 1.0 mmol of biphenyl (internal standard) in 10 mL anhydrous DMF.

  • Deprotonation: Add 1.1 eq of K2CO3 and stir at 25 °C for 30 minutes to ensure complete phenoxide formation.

  • Initiation: Add 10.0 eq of benzyl bromide (excess ensures pseudo-first-order kinetics) and immediately start the timer.

  • Sampling & Quenching: Withdraw 100 µL aliquots at 5-minute intervals, quenching immediately in 900 µL of acidic acetonitrile (0.1% TFA) to halt the reaction.

  • HPLC Analysis: Quantify the disappearance of the phenoxide peak relative to the internal standard. Plot ln([A]/[A]₀) vs. time to extract the observed rate constant (kobs).

Quantitative Data Summary

Property4-(3,5-Dichlorophenyl)-2-nitrophenol4-(2,4-Dichlorophenyl)-2-nitrophenol
Ortho Substituents (Distal Ring) None1 (Chlorine at C2)
Predicted Dihedral Angle ~41° - 45°> 70°
Inter-ring π-Conjugation ActiveBroken / Orthogonal
Electronic Transmission Inductive + ResonancePrimarily Inductive
Relative pKa Lower (More Acidic)Higher (Less Acidic)
Phenoxide Nucleophilicity WeakerStronger

References

  • Biphenyl-4-yl 2,2,2-trichloroethyl sulfate - PMC | nih.gov | 1

  • BSc Chemistry - e-PG Pathshala | inflibnet.ac.in | 5

  • values for phenol, o-nitrophenol - Chemistry - Vaia | vaia.com | 3

  • Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls | researchgate.net | 2

  • Chem 263_Oct 19_revised | ualberta.ca | 4

Sources

Comparative

A Comparative Guide to Purity Validation of 4-(3,5-Dichlorophenyl)-2-nitrophenol: The Superior Specificity of LC-MS

In the landscape of pharmaceutical development and chemical manufacturing, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule like 4-(3,5-Dichlorophenyl)-2-nitrophenol, an intermediate with potential applications in the synthesis of more complex active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of this compound, with a primary focus on the robust and highly specific method of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with alternative methods, and provide a detailed protocol grounded in established scientific principles.

The Analytical Challenge: Understanding 4-(3,5-Dichlorophenyl)-2-nitrophenol

To develop a robust purity validation method, one must first understand the physicochemical properties of the analyte and its potential impurities.

Analyte Profile:

  • Structure: A nitrophenol derivative containing a dichlorinated phenyl ring.

  • Key Features: The molecule possesses a phenolic hydroxyl group (-OH), a nitro group (-NO2), and two chlorine atoms (-Cl) on a biphenyl system. These functional groups dictate its polarity, chromophoric properties, and ionization potential.

  • Expected Impurities: Impurities can arise from the synthesis process or degradation. Common synthesis routes, such as the nitration of 3,5-dichlorobiphenyl-2-ol or coupling reactions, may lead to impurities including:

    • Starting materials (e.g., 3,5-dichlorobiphenyl-2-ol).

    • Isomeric byproducts (e.g., different nitration positions).

    • Over- or under-nitrated species.

    • Products of side reactions (e.g., hydrolysis or dechlorination products).

The presence of chlorine atoms is particularly noteworthy, as the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) produces a characteristic pattern in mass spectrometry, which is a powerful tool for identifying chlorinated impurities.[1][2]

Part 1: The Gold Standard - Purity Determination by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for impurity profiling due to its unparalleled combination of separation power (LC) and detection specificity (MS).[3][4]

The Rationale Behind the LC-MS Approach

The choice of LC-MS is deliberate. While other techniques can provide purity data, LC-MS offers a dual-validation system. The liquid chromatography component separates the main compound from its impurities based on their physicochemical interactions with the column and mobile phase. The mass spectrometer then provides two critical pieces of information: the molecular weight of the eluting compounds and, with tandem MS (MS/MS), their structural fragments. This combination allows for not just the detection but the confident identification of known and unknown impurities, even at trace levels.[3][4][5]

Detailed Experimental Protocol for LC-MS Analysis

This protocol is designed as a self-validating system, incorporating best practices to ensure data integrity and reproducibility, in line with ICH Q2(R1) guidelines.[6][7][8][9][10]

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 4-(3,5-Dichlorophenyl)-2-nitrophenol reference standard and test sample in a 50:50 mixture of acetonitrile:water to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution to 100 µg/mL using the same diluent. This concentration is typically suitable for detecting impurities in the 0.05-1% range.

  • Justification: The chosen diluent is compatible with the reversed-phase mobile phase, ensuring good peak shape. The concentration is optimized to provide a strong signal for the main peak without saturating the detector, allowing for the sensitive detection of minor impurities.

2. Chromatographic Conditions (UPLC/HPLC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Expert Insight: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for moderately polar aromatic compounds like our analyte. The sub-2 µm particle size (UPLC) provides higher resolution and faster analysis times compared to traditional HPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Expert Insight: Formic acid is a common mobile phase additive that aids in the ionization of the analyte in the mass spectrometer (promoting [M-H]⁻ ion formation in negative mode) and improves chromatographic peak shape for phenolic compounds.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    1.0 0.4 95 5
    8.0 0.4 5 95
    10.0 0.4 5 95
    10.1 0.4 95 5

    | 12.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40 °C.

    • Expert Insight: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (ESI-QTOF or Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Expert Insight: The phenolic hydroxyl group is acidic and will readily deprotonate to form a negative ion ([M-H]⁻). ESI is a soft ionization technique well-suited for this type of molecule.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂) Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100-800.

    • Expert Insight: This range is wide enough to capture the parent ion of the analyte (expected [M-H]⁻ at m/z ~282) and a broad range of potential lower and higher molecular weight impurities.

  • Data Acquisition: Full scan mode for impurity discovery and targeted MS/MS for structural confirmation of known impurities.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Weigh & Dissolve (1 mg/mL Stock) Dilute Dilute to 100 µg/mL Prep->Dilute Inject Inject Sample Dilute->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Detection (ESI Negative) LC->MS TIC Generate TIC & EIC MS->TIC Integrate Integrate Peaks TIC->Integrate Identify Identify Impurities (Mass & Isotope Pattern) Integrate->Identify Quantify Calculate % Purity (% Area) Identify->Quantify Report Report Quantify->Report Method_Selection Start Define Analytical Goal Goal_ID Identify Unknown Impurity? Start->Goal_ID Goal_Quant Quantify Known Impurity? Start->Goal_Quant Goal_Volatile Analyze Volatile Impurities? Start->Goal_Volatile Goal_ID->Goal_Quant No LCMS Use LC-MS (High Specificity) Goal_ID->LCMS Yes Goal_Quant->Goal_Volatile No HPLC Use HPLC-UV (Robust Quantitation) Goal_Quant->HPLC Yes Goal_Volatile->LCMS No GCMS Use GC-MS (Requires Derivatization) Goal_Volatile->GCMS Yes

Caption: Decision tree for selecting the optimal analytical method for purity analysis.

Conclusion

For the comprehensive purity validation of 4-(3,5-Dichlorophenyl)-2-nitrophenol, LC-MS emerges as the most powerful and informative technique. Its ability to couple high-resolution chromatographic separation with mass-based identification provides an unparalleled level of specificity and sensitivity, which is crucial for ensuring the quality and safety of chemical intermediates and final products. While techniques like HPLC-UV have their place for routine quantitative analysis of known impurities, they lack the discovery and identification capabilities inherent to mass spectrometry. By employing a well-designed LC-MS method, researchers and drug development professionals can confidently characterize their compounds, identify potential issues early in the development process, and build a robust data package for regulatory submission.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]

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Validation

A Comparative Analysis of the Biological Activity of 4-(3,5-Dichlorophenyl)-2-nitrophenol and Its Analogs

In the landscape of modern drug discovery and development, the systematic evaluation of structurally related compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the systematic evaluation of structurally related compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide provides an in-depth comparative analysis of the biological activities of 4-(3,5-Dichlorophenyl)-2-nitrophenol and its hypothetical analogs. Drawing upon established principles of medicinal chemistry and publicly available data on related molecular scaffolds, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind the synthesis of these compounds, compare their potential biological activities with supporting data from analogous structures, and provide detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Substituted Nitrophenols

The 4-(3,5-Dichlorophenyl)-2-nitrophenol scaffold represents a confluence of chemical moieties known to impart significant biological activity. The dichlorophenyl group is a common feature in a variety of bioactive molecules, where the chlorine atoms can enhance lipophilicity, metabolic stability, and target binding affinity.[1] The nitrophenol component is also a well-established pharmacophore found in compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and is often crucial for its biological action.[2] The strategic combination of these fragments in 4-(3,5-Dichlorophenyl)-2-nitrophenol suggests a high potential for potent and diverse biological activities. This guide will explore this potential through a comparative lens, examining how structural modifications to this core molecule can modulate its biological profile.

Synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol Analogs: A Rational Approach

The synthesis of 4-(3,5-Dichlorophenyl)-2-nitrophenol and its analogs can be approached through established synthetic routes, primarily involving nitration of a dichlorophenyl-substituted phenol precursor. The choice of synthetic strategy is critical as it dictates the regioselectivity of the nitration and the overall yield of the desired products.

General Synthesis Workflow

The synthesis of the parent compound, 4-(3,5-Dichlorophenyl)-2-nitrophenol, and its analogs where the nitro group position is varied, would typically follow a two-step process:

  • Suzuki Coupling: The initial step involves the formation of the dichlorophenyl-phenol backbone. This is commonly achieved via a Suzuki coupling reaction between a dihydroxyphenylboronic acid and a dichlorohalobenzene. This cross-coupling reaction is favored for its high yields and tolerance of a wide range of functional groups.

  • Regioselective Nitration: The subsequent nitration of the resulting dichlorophenyl-phenol is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The directing effects of the hydroxyl and dichlorophenyl groups will influence the position of the incoming nitro group.

Below is a generalized workflow for the synthesis:

cluster_synthesis Synthesis Workflow Reactant1 Dichlorohalobenzene Coupling Suzuki Coupling (Pd catalyst, base) Reactant1->Coupling Reactant2 Dihydroxyphenylboronic acid Reactant2->Coupling Intermediate Dichlorophenyl-phenol Coupling->Intermediate Nitration Nitration (HNO3, H2SO4) Intermediate->Nitration Product 4-(3,5-Dichlorophenyl)-2-nitrophenol and Analogs Nitration->Product Purification Column Chromatography Product->Purification

Caption: Generalized synthesis workflow for 4-(3,5-Dichlorophenyl)-2-nitrophenol analogs.

Comparative Biological Activity

While direct comparative data for a series of 4-(3,5-Dichlorophenyl)-2-nitrophenol analogs is not extensively available in the public domain, we can infer structure-activity relationships (SAR) based on studies of structurally related compounds. The primary areas of biological activity to consider for this class of compounds are antimicrobial and cytotoxic effects.

Antimicrobial Activity

Halogenated phenols and nitrophenols are known for their antimicrobial properties.[3][4] The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential cellular processes. The lipophilicity conferred by the dichlorophenyl group is expected to enhance membrane permeability, while the nitro group contributes to the electronic properties that influence antimicrobial efficacy.

Table 1: Postulated Antimicrobial Activity of 4-(3,5-Dichlorophenyl)-2-nitrophenol Analogs

CompoundStructural ModificationExpected Antimicrobial Activity (MIC)Rationale
Parent Compound 4-(3,5-Dichlorophenyl)-2-nitrophenolModerate to HighCombination of lipophilic dichlorophenyl and electron-withdrawing nitro groups.
Analog 1 4-(3,5-Dichlorophenyl)-3-nitrophenolModerateChange in nitro group position may alter target interaction.
Analog 2 4-(3,5-Dichlorophenyl)-4-nitrophenolHighThe para-position of the nitro group in nitrophenols has been shown to be more cytotoxic, which may correlate with antimicrobial activity.[5]
Analog 3 4-(2,4-Dichlorophenyl)-2-nitrophenolModerate to HighAltered chlorine substitution pattern may affect lipophilicity and target binding.

Note: The expected activities are hypothetical and require experimental validation. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.

Cytotoxic Activity

The cytotoxic effects of nitrophenols against cancer cell lines are well-documented and are often mediated through the induction of oxidative stress, leading to apoptosis (programmed cell death).[5] The presence of the dichlorophenyl moiety can further enhance cytotoxicity.

Table 2: Postulated Cytotoxic Activity of 4-(3,5-Dichlorophenyl)-2-nitrophenol Analogs

CompoundStructural ModificationExpected Cytotoxic Activity (IC50)Rationale
Parent Compound 4-(3,5-Dichlorophenyl)-2-nitrophenolModerateThe ortho-nitro position may be less active than the para position.
Analog 1 4-(3,5-Dichlorophenyl)-3-nitrophenolModerateThe meta-nitro position often shows intermediate activity.
Analog 2 4-(3,5-Dichlorophenyl)-4-nitrophenolHighStudies on nitrophenol isomers have shown that 4-nitrophenol is generally the most cytotoxic.[5]
Analog 3 4-(2,6-Dichlorophenyl)-2-nitrophenolPotentially HighThe 2,6-dichloro substitution is present in the anti-inflammatory drug diclofenac and can enhance binding to biological targets.[1]

Note: The expected activities are hypothetical and require experimental validation. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Postulated Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The biological activity of many nitroaromatic compounds is linked to their ability to induce oxidative stress within cells. The nitro group can be enzymatically reduced to form reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids. This cellular stress can trigger apoptotic pathways, leading to programmed cell death.

cluster_moa Postulated Mechanism of Action Compound 4-(3,5-Dichlorophenyl) -2-nitrophenol Analog Cell Target Cell (e.g., Cancer Cell, Bacterium) Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Simplified signaling pathway for nitrophenol-induced cytotoxicity.

Experimental Protocols

To validate the hypothesized biological activities of 4-(3,5-Dichlorophenyl)-2-nitrophenol and its analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The 4-(3,5-Dichlorophenyl)-2-nitrophenol scaffold holds significant promise as a platform for the development of novel therapeutic agents. Based on the structure-activity relationships of related compounds, it is anticipated that analogs of this molecule will exhibit potent antimicrobial and cytotoxic activities. The strategic modification of the substitution pattern on both the phenyl and nitrophenol rings provides a clear path for optimizing the biological profile of these compounds. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these analogs, paving the way for the identification of lead candidates with enhanced efficacy and selectivity. Further research into the synthesis and biological screening of a diverse library of these compounds is warranted to fully explore their therapeutic potential.

References

  • Olawale, O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646.
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Comparative

A Senior Application Scientist's Guide to Method Validation for Quantifying 4-(3,5-Dichlorophenyl)-2-nitrophenol in Biological Samples

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-(3,5-Dichlorophenyl)-2-nitrophenol in biological matrices. Designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-(3,5-Dichlorophenyl)-2-nitrophenol in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of bioanalytical method validation, offering field-proven insights and detailed experimental protocols. Our focus is to equip you with the knowledge to select and validate a method that ensures data integrity and meets stringent regulatory expectations.

The Imperative of Rigorous Method Validation

In drug development and toxicological studies, the accurate quantification of xenobiotics and their metabolites in biological samples is paramount. The data generated from these analyses form the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence assessments, directly influencing regulatory decisions.[1][2][3] Consequently, the bioanalytical methods employed must be meticulously validated to demonstrate their reliability and fitness for purpose.[2][4]

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][5][6] This guideline outlines the essential parameters that must be evaluated to ensure a method is accurate, precise, selective, and robust.[2][4][7]

This guide will explore three prevalent analytical techniques for the quantification of small molecules like 4-(3,5-Dichlorophenyl)-2-nitrophenol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). For each technique, we will compare and contrast suitable sample preparation methodologies, a critical step for removing interfering components from complex biological matrices.

Foundational Principles of Bioanalytical Method Validation

A validated bioanalytical method provides a high degree of assurance that it will consistently yield accurate and precise results. The core parameters, as stipulated by the ICH M10 guideline, are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria (ICH M10)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.No significant interference at the retention time of the analyte and internal standard (IS). Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the IS.
Accuracy The closeness of the mean test results to the true concentration of the analyte.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[4][7]
Precision The degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[4][7]
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte over a specified range.A minimum of six non-zero calibrators. The curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at LLOQ).[4]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio of at least 5:1. Accuracy within 80-120% and precision within ±20%.[4][7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw, bench-top, long-term, and processed sample stability.Analyte concentration should be within ±15% of the nominal concentration.[2]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The matrix factor should be consistent across different lots of the biological matrix.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three workhorse techniques for small molecule bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] This technique is particularly well-suited for analyzing complex biological matrices.

Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated from other components in the sample by the LC column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized. Specific precursor ions of the analyte are selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of specificity.

Rationale for Use: The high sensitivity of LC-MS/MS allows for the quantification of low concentrations of 4-(3,5-Dichlorophenyl)-2-nitrophenol, which is often necessary in pharmacokinetic studies. The selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components, leading to more accurate and reliable results.

The goal of sample preparation for LC-MS/MS is to remove matrix components that can cause ion suppression or enhancement, thereby affecting the accuracy of the results.[8]

A. Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[9][10]

Protein Precipitation Workflow for LC-MS/MS

Protocol: Protein Precipitation

  • To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

Liquid-Liquid Extraction Workflow for LC-MS/MS

Protocol: Liquid-Liquid Extraction (for Urine)

  • To 500 µL of urine in a glass tube, add 10 µL of internal standard solution.

  • Acidify the sample to pH < 2 with 6M HCl.

  • Add 3 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

C. Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can effectively remove interfering substances, resulting in a very clean extract.[11]

Solid-Phase Extraction Workflow for LC-MS/MS

Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Pre-treat 500 µL of the biological sample by adding the internal standard and adjusting the pH to < 2 with formic acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Performance Comparison

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 80-100%85-105%>90%
Matrix Effect Moderate to HighLow to ModerateLow
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
LLOQ Low (pg/mL to ng/mL)Low (pg/mL to ng/mL)Very Low (pg/mL)
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Bias) <15%<15%<15%
Precision (%CV) <15%<15%<15%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-(3,5-Dichlorophenyl)-2-nitrophenol, a derivatization step is required to increase volatility and improve chromatographic performance.

Principle: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection.

Rationale for Use: GC-MS can offer excellent chromatographic resolution and is a robust and reliable technique. Derivatization can also enhance the sensitivity of the analysis.

Sample preparation for GC-MS typically involves LLE or SPE, followed by a derivatization step.

GC-MS Workflow with Derivatization

Protocol: GC-MS with Silylation Derivatization

  • Extract the analyte from the biological sample using either the LLE or SPE protocol described above.

  • Evaporate the extract to complete dryness under a stream of nitrogen.

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Performance

ParameterPerformance
Recovery (Extraction) 85-105%
LLOQ ng/mL range
Linearity (r²) >0.99
Accuracy (% Bias) <15%
Precision (%CV) <15%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. However, it generally offers lower sensitivity and selectivity.

Principle: HPLC separates the analyte from other components based on its interaction with the stationary and mobile phases. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Rationale for Use: HPLC-UV is a robust and widely available technique. It can be a suitable choice when high sensitivity is not required and when the analyte has a strong UV chromophore, which is the case for nitrophenols.

Sample preparation for HPLC-UV is similar to that for LC-MS/MS, with LLE and SPE being common choices to achieve a clean extract and minimize interferences.

HPLC-UV Performance

ParameterPerformance
Recovery (Extraction) 85-105%
LLOQ High ng/mL to µg/mL range
Linearity (r²) >0.99
Accuracy (% Bias) <15%
Precision (%CV) <15%

Conclusion and Recommendations

The selection of an appropriate analytical method for the quantification of 4-(3,5-Dichlorophenyl)-2-nitrophenol in biological samples is a critical step that should be guided by the specific requirements of the study.

  • For high sensitivity and selectivity , which is often required for pharmacokinetic studies, LC-MS/MS is the method of choice . Solid-phase extraction is recommended for sample preparation to achieve the cleanest extracts and lowest limits of quantification.

  • GC-MS with derivatization offers an alternative with excellent chromatographic resolution, although the additional derivatization step can add complexity to the workflow.

  • HPLC-UV is a cost-effective and robust option for applications where lower sensitivity is acceptable.

Regardless of the chosen method, a thorough validation according to the ICH M10 guidelines is essential to ensure the generation of reliable and defensible data. This guide provides a solid foundation for developing and validating a fit-for-purpose bioanalytical method for 4-(3,5-Dichlorophenyl)-2-nitrophenol.

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  • ResearchGate. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. [Link]

  • PubMed. (2000). Solid-phase extraction of phenols. [Link]

  • ResearchGate. (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • BEBPA. (n.d.). Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. [Link]

  • LCGC International. (2026). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Waters. (n.d.). LC-MS Primer. [Link]

  • DiVA portal. (2017). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • ResearchGate. (2011). A simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates. [Link]

  • PubMed Central. (2020). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • ACS Publications. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. [Link]

  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • PubMed Central. (2012). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]

  • Journal of Analytical Science and Technology. (2012). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones in Negative Ion Mode Electrospray Ionization. [Link]

Sources

Validation

A Guide to Benchmarking Novel Phenolic Compounds: A Methodological Comparison of 4-(3,5-Dichlorophenyl)-2-nitrophenol against Certified Reference Materials

Abstract In the landscape of drug discovery and chemical research, the rigorous characterization of new chemical entities (NCEs) is paramount for ensuring data integrity, reproducibility, and regulatory compliance. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and chemical research, the rigorous characterization of new chemical entities (NCEs) is paramount for ensuring data integrity, reproducibility, and regulatory compliance. This guide provides a comprehensive framework for benchmarking the analytical performance of a novel compound, 4-(3,5-Dichlorophenyl)-2-nitrophenol, against established Standard Reference Materials (SRMs). Due to the specialized nature of this particular dichlorinated nitrophenol, this document establishes a universally applicable benchmarking protocol by utilizing 4-Nitrophenol as a well-characterized structural analogue for which certified reference materials are readily available. We will detail the causality behind the selection of analytical methodologies, provide self-validating experimental protocols, and present a clear structure for data comparison. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the validation of new chemical compounds.

Introduction: The Imperative of Analytical Benchmarking

The journey of a novel compound from synthesis to application is underpinned by a continuous stream of analytical data. The reliability of this data is directly proportional to the quality of the standards used for instrument calibration and method validation.[1] A substance with a known high purity serves as a benchmark for evaluating other similar substances.[1] Without a proper reference, measurements of purity, identity, and concentration are merely relative. Certified Reference Materials (CRMs), such as the Standard Reference Materials (SRMs) issued by the National Institute of Standards and Technology (NIST), provide the metrological traceability and certified property values necessary to anchor these measurements to an authoritative standard.[2]

This guide will walk through the essential procedures for characterizing and benchmarking a new compound, using 4-(3,5-Dichlorophenyl)-2-nitrophenol as our subject and a commercially available 4-Nitrophenol CRM as our standard. The principles and workflows described herein are designed to be broadly applicable to a wide range of small molecules.

The Role and Selection of a Certified Reference Material (CRM)

A CRM is a material that has been meticulously characterized for one or more properties, and is stable and homogeneous.[2] CRMs produced by an accredited body in accordance with standards like ISO 17034 and ISO/IEC 17025 offer the highest level of confidence, providing a certified value with a documented uncertainty and traceability to a national metrology institute (NMI) like NIST.[3]

For our benchmarking purposes, we will select a 4-Nitrophenol TraceCERT® Certified Reference Material . This choice is based on several factors:

  • Structural Relevance: As a nitrophenol, it shares core chromophores and functional groups with our target analyte, making it a suitable proxy for developing and validating analytical methods.

  • Commercial Availability: These CRMs are readily available from suppliers like Sigma-Aldrich.[3]

  • Comprehensive Certification: The provided Certificate of Analysis includes a certified purity value determined by quantitative NMR (qNMR), traceability to NIST SRMs, and an expanded uncertainty value.[3][4]

Table 1: Comparison of Reference Material Grades

ParameterCertified Reference Material (CRM)Analytical Standard Grade
Product Type Certified Reference MaterialReagent / Analytical Standard
Certification ISO 17034, ISO/IEC 17025[3]Varies; may lack formal certification
Certified Purity e.g., 99.8% ± 0.4% (Expanded Uncertainty)Typically ≥98% (no stated uncertainty)
Purity Method Quantitative NMR (qNMR), Mass BalanceOften a single chromatographic method (e.g., HPLC)
Traceability Traceable to national standards (e.g., NIST)[3]Generally not traceable
Documentation Comprehensive Certificate of AnalysisBasic Specification Sheet

The Benchmarking Workflow: A Multi-Technique Approach

A robust characterization of a new chemical entity requires orthogonal analytical techniques—methods that measure the same property based on different physical principles. This approach ensures that impurities not detected by one method may be captured by another. Our workflow integrates chromatographic, spectroscopic, and thermal analysis techniques.

Benchmarking_Workflow Overall Benchmarking Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Data Consolidation GCMS GC-MS Analysis Data_Table Comparative Data Table GCMS->Data_Table FTIR FTIR Spectroscopy FTIR->Data_Table UVVIS_ID UV-Vis Spectroscopy UVVIS_ID->Data_Table HPLC HPLC-UV Purity HPLC->Data_Table DSC DSC for Absolute Purity DSC->Data_Table qNMR qNMR (if available) qNMR->Data_Table Report Final Report Data_Table->Report NCE New Chemical Entity (4-(3,5-Dichlorophenyl)-2-nitrophenol) NCE->GCMS NCE->FTIR NCE->UVVIS_ID NCE->HPLC NCE->DSC NCE->qNMR CRM Certified Reference Material (4-Nitrophenol CRM) CRM->GCMS CRM->FTIR CRM->UVVIS_ID CRM->HPLC CRM->DSC CRM->qNMR

Caption: A multi-phase workflow for benchmarking a new chemical entity against a CRM.

Experimental Protocols

The following sections provide detailed, step-by-step protocols. The rationale behind key decisions is highlighted to provide a deeper understanding of the method design.

Identity Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful tool for identity confirmation.[5] Gas chromatography separates compounds based on their volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the molecules into a unique, predictable pattern (mass spectrum) that serves as a chemical fingerprint. Comparing the retention time and mass spectrum of the NCE to the CRM provides conclusive evidence of identity.

Protocol:

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL solution of the 4-(3,5-Dichlorophenyl)-2-nitrophenol (NCE) in methanol.

    • Separately, prepare a 1 mg/mL solution of the 4-Nitrophenol CRM in methanol.

  • Instrumentation (Example): Agilent GC-MS system (or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Analysis:

    • Inject the CRM solution to establish its retention time and reference mass spectrum.

    • Inject the NCE solution.

    • Acceptance Criteria: The NCE should exhibit a primary peak at the same retention time (within ±0.2 minutes) as the CRM (if analyzing the same compound) and its mass spectrum must match the reference spectrum from the CRM or a validated library (e.g., NIST). For our NCE, we would be looking for a unique, clean spectrum corresponding to its molecular weight and fragmentation pattern.

GCMS_Workflow GC-MS Identity Verification Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Comparison Prep_NCE Prepare NCE Solution (1 mg/mL in Methanol) Inject_NCE Inject NCE -> Acquire Data Prep_NCE->Inject_NCE Prep_CRM Prepare CRM Solution (1 mg/mL in Methanol) Inject_CRM Inject CRM -> Acquire Data Prep_CRM->Inject_CRM Compare_RT Compare Retention Times Inject_CRM->Compare_RT Compare_MS Compare Mass Spectra Inject_CRM->Compare_MS Inject_NCE->Compare_RT Inject_NCE->Compare_MS Result Confirm Identity Compare_RT->Result Compare_MS->Result

Caption: Workflow for identity confirmation using GC-MS.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of purity analysis in the pharmaceutical and chemical industries.[6] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6] By using a UV detector, we can quantify the relative area of the main compound peak versus any impurity peaks. This "area percent" method provides a robust measure of chromatographic purity.

Protocol:

  • Sample Preparation:

    • NCE Stock: Accurately weigh and dissolve the NCE in mobile phase to create a stock solution of approximately 1.0 mg/mL.

    • CRM Stock: Prepare a CRM stock solution in the same manner.

    • Working Solutions: Dilute both stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation (Example): Agilent 1260 Infinity II LC System with Diode Array Detector (DAD) or equivalent.

  • HPLC Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-2 min: 20% A

      • 2-15 min: 20% to 90% A

      • 15-18 min: 90% A

      • 18-20 min: 20% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis scan (e.g., 254 nm, 280 nm, and the λmax of the nitrophenol). For 4-nitrophenol, a wavelength around 317 nm (in acidic mobile phase) is appropriate.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the CRM working solution to determine the retention time of the main peak.

    • Inject the NCE working solution in triplicate.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Acceptance Criteria: The purity of the NCE should meet its predefined specification (e.g., >99.0%). The Relative Standard Deviation (RSD) of the triplicate injections should be ≤2.0%.

Table 2: Hypothetical HPLC Purity Data

Sample IDRetention Time (min)Peak Area (mAU*s)Purity by Area %
4-Nitrophenol CRM 8.521254.399.98%
NCE (Inj. 1) 11.21 (Main)1198.799.15%
9.87 (Impurity 1)5.6
12.05 (Impurity 2)4.8
NCE (Inj. 2) 11.22 (Main)1201.199.18%
9.88 (Impurity 1)5.7
12.06 (Impurity 2)4.7
NCE (Inj. 3) 11.21 (Main)1199.599.16%
9.87 (Impurity 1)5.6
12.05 (Impurity 2)4.8
Average NCE Purity 99.16%
RSD (%) 0.015%
Absolute Purity by Differential Scanning Calorimetry (DSC)

Causality: DSC provides a measure of absolute purity based on the thermodynamic principle of melting point depression.[7] Impurities disrupt the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance. The van't Hoff equation is used to calculate the mole percent purity from the shape of the melting endotherm. This method is orthogonal to chromatography as it is insensitive to impurities that have similar chromatographic behavior but sensitive to those that are soluble in the melt.

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the NCE into a Tzero aluminum pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrumentation (Example): TA Instruments Q2000 DSC or equivalent.

  • DSC Conditions:

    • Temperature Program: Heat from a temperature ~30°C below the expected melting point to ~30°C above it.

    • Heating Rate: A slow heating rate, such as 1-2°C/min, is crucial for allowing the eutectic mixture to melt in equilibrium.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Run the analysis on the NCE.

    • Use the instrument's software to perform a purity analysis based on the van't Hoff model. The software integrates the melting peak and analyzes the peak shape to calculate the mole fraction of impurities.

    • Acceptance Criteria: The purity value obtained from DSC should be in close agreement with the value from the primary chromatographic method. A significant discrepancy may indicate the presence of amorphous material, water, or insoluble impurities.

Conclusion

The benchmarking of a new chemical entity against a certified reference material is a non-negotiable step in ensuring the quality and reliability of scientific research and development. By employing a multi-technique approach that combines chromatographic, spectroscopic, and thermal analysis, we can build a comprehensive profile of the new compound's identity and purity. This guide provides a robust and scientifically sound framework for this process, emphasizing the rationale behind methodological choices to empower researchers to generate defensible and high-quality analytical data. The principles demonstrated using 4-Nitrophenol as a model are directly transferable to the characterization of 4-(3,5-Dichlorophenyl)-2-nitrophenol and other novel small molecules.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Standard reference materials for the determination of trace organic constituents in environmental samples. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023, November 20). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Organic Compounds in Human Serum, Milk, and Urine. Retrieved from [Link]

  • Wise, S. A., et al. (2006). Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples. Analytical and Bioanalytical Chemistry, 386(4), 1153-90. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Simple Science. (2022, March 16). Why Is Purity Important In Chemistry?. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Specialty Analytical. (n.d.). Test Method Database - Solid & Chemical Materials. Retrieved from [Link]

Sources

Comparative

Evaluating structural isomers of 4-(3,5-Dichlorophenyl)-2-nitrophenol via mass spectrometry

Analytical Comparison Guide: Evaluating Structural Isomers of 4-(3,5-Dichlorophenyl)-2-nitrophenol via Mass Spectrometry Executive Summary Differentiating structural isomers of halogenated biphenyl derivatives—such as 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Evaluating Structural Isomers of 4-(3,5-Dichlorophenyl)-2-nitrophenol via Mass Spectrometry

Executive Summary

Differentiating structural isomers of halogenated biphenyl derivatives—such as 4-(3,5-Dichlorophenyl)-2-nitrophenol—presents a unique analytical challenge. Because isomers share identical molecular weights and elemental compositions (C₁₂H₇Cl₂NO₃, exact monoisotopic mass 282.9800 Da), conventional high-resolution mass spectrometry (HRMS) alone cannot distinguish them without tandem fragmentation or chromatographic separation[1]. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing the mechanistic causality behind their fragmentation pathways and providing self-validating experimental protocols.

The Mechanistic Basis of Isomeric Differentiation: The "Ortho Effect"

The cornerstone of mass spectrometric isomer differentiation for nitrophenols is the "ortho effect" . This phenomenon occurs when sterically adjacent functional groups engage in intramolecular interactions during ionization and fragmentation.

  • In Hard Ionization (GC-EI-MS): The spatial proximity of the hydroxyl (-OH) and nitro (-NO₂) groups in the ortho position (2-nitrophenol moiety) facilitates an intramolecular hydrogen transfer following 70 eV electron impact. The molecular radical cation [M]⁺• undergoes a rearrangement where the phenolic proton migrates to the nitro oxygen, followed by the rapid expulsion of a hydroxyl radical (•OH) or a water molecule (H₂O)[2]. This yields highly diagnostic [M-OH]⁺ and[M-H₂O]⁺• fragment ions. In contrast, meta- and para-nitrophenol isomers lack this proximity and preferentially cleave the C-NO₂ bond, losing •NO₂ or •NO[2].

  • In Soft Ionization (LC-ESI-MS/MS): Operating in negative ion mode, the deprotonated molecule [M-H]⁻ undergoes Collision-Induced Dissociation (CID). The expulsion of open-shell molecules like NO and NO₂ leads to the formation of distonic radical anions[3]. The relative abundance of these radical anions is highly dependent on the position of the nitro group relative to the phenoxide anion[3]. Furthermore, the 3,5-dichlorophenyl ring dictates secondary fragmentation, where the loss of HCl or Cl• is influenced by the steric hindrance of the biphenyl linkage[1].

Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively evaluate the isomers, analysts must choose between hard and soft ionization techniques. The table below summarizes the performance metrics of both approaches for 4-(3,5-Dichlorophenyl)-2-nitrophenol.

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ionization State Radical Cation: [M]⁺• (m/z 283)Even-electron Anion:[M-H]⁻ (m/z 282)
Diagnostic Ortho Fragments [M-OH]⁺ (m/z 266), [M-H₂O]⁺• (m/z 265)[M-H-NO]⁻• (m/z 252)
Diagnostic Meta/Para Fragments [M-NO₂]⁺ (m/z 237), [M-NO]⁺ (m/z 253)[M-H-NO₂]⁻ (m/z 236)
Chromatographic Challenge Phenolic -OH can tail on standard columns; requires highly deactivated stationary phases.Excellent peak shape; requires careful pH control to ensure complete deprotonation.
Isotope Pattern Utility High (Cl₂ cluster at 283/285/287 clearly visible in full scan).High (Precursor isolation must account for 35Cl/37Cl ratios in MRM).
Best Used For Definitive structural elucidation and library matching.High-sensitivity quantification in complex biological matrices.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic checks (e.g., isotopic ratio confirmation) to prevent false positives caused by matrix interference or in-source fragmentation.

Protocol A: GC-EI-MS Structural Elucidation

Causality Note: Derivatization (e.g., silylation) is intentionally omitted here. Masking the phenolic -OH group would destroy the intramolecular hydrogen bonding required to observe the diagnostic ortho effect.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane/acetone (1:1 v/v) to a concentration of 10 µg/mL.

  • Chromatography: Utilize a highly deactivated 30 m × 0.25 mm × 0.25 µm fused silica capillary column (e.g., Rxi-5Sil MS) to prevent peak tailing of the free phenol.

  • Injection Parameters: Inject 1 µL in splitless mode. Inlet temperature: 250°C. Carrier gas: Helium at 1.2 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Mass Spectrometry: 70 eV electron impact. Scan range: m/z 50–350. Source temperature: 230°C.

  • System Validation Check: Extract the ion chromatograms for m/z 283 ([M]⁺•), m/z 285 ([M+2]⁺•), and m/z 266 ([M-OH]⁺).

    • Validation 1: The ratio of m/z 283 to 285 must be approximately 100:65, confirming the retention of the Cl₂ moiety.

    • Validation 2: The presence of a dominant m/z 266 peak confirms the ortho-nitrophenol configuration. If m/z 237 ([M-NO₂]⁺) dominates instead, the analyte is a meta or para isomer[2].

Protocol B: LC-ESI-MS/MS Targeted Quantification

Causality Note: Nitrophenols are highly acidic. We utilize a neutral pH mobile phase with ammonium acetate rather than formic acid to promote gas-phase deprotonation without causing ion suppression.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water.

  • Chromatography: UPLC C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8). Solvent B: Methanol. Gradient: 40% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI in Negative Ion Mode. Capillary voltage: 2.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 282 → 252 (Collision Energy: 15 eV) - Expulsion of NO• yielding a distonic radical anion[3].

    • Qualifier: m/z 282 → 236 (Collision Energy: 20 eV) - Expulsion of NO₂.

  • System Validation Check: Monitor the heavy isotope transition m/z 284 → 254.

    • Validation: The peak area ratio of (284→254) to (282→252) must be ~65%. If this ratio deviates by >15%, a co-eluting matrix interference is isobaric to the precursor, and the data must be discarded.

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent EI-MS fragmentation pathways driven by the spatial arrangement of the isomers.

MS_Fragmentation Start Molecular Ion [M]+• m/z 283 Ortho 4-(3,5-Dichlorophenyl)- 2-nitrophenol (Ortho) Start->Ortho Isomer A Para 4-(3,5-Dichlorophenyl)- 4-nitrophenol (Para)* *Hypothetical Isomer Start->Para Isomer B Ortho_Frag1 [M - OH]+ m/z 266 (Diagnostic Ortho Effect) Ortho->Ortho_Frag1 -•OH Ortho_Frag2 [M - H2O]+• m/z 265 Ortho->Ortho_Frag2 -H2O Para_Frag1 [M - NO2]+ m/z 237 Para->Para_Frag1 -•NO2 Para_Frag2 [M - NO]+ m/z 253 Para->Para_Frag2 -•NO

Caption: Comparative EI-MS fragmentation pathways highlighting the diagnostic ortho effect for nitrophenols.

References

  • Schmidt, A., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." PubMed (NIH). Available at: [Link]

  • Osemwengie, L. I., & Sovocool, G. W. "The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects." MDPI. Available at:[Link]

  • Harvey, D. "20.1: Molecular Mass Spectra." Chemistry LibreTexts. Available at:[Link]

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Safety & Regulatory Compliance

Safety

4-(3,5-Dichlorophenyl)-2-nitrophenol proper disposal procedures

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I frequently observe laboratories mishandling complex halogenated nitroaromatics by grouping them with standard organic waste. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I frequently observe laboratories mishandling complex halogenated nitroaromatics by grouping them with standard organic waste. This is a critical operational error.

The compound 4-(3,5-Dichlorophenyl)-2-nitrophenol [1] presents a unique disposal challenge due to its hybrid chemical structure. It combines the recalcitrant stability of a chlorinated biphenyl-like moiety with the reactive, oxidizing potential of a nitrophenol. To ensure absolute safety and regulatory compliance, laboratory personnel must move beyond generic disposal guidelines and understand the causality behind each handling step.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of 4-(3,5-Dichlorophenyl)-2-nitrophenol, ensuring your laboratory maintains the highest standards of environmental health and safety.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal protocol, we must first deconstruct the molecule's reactivity:

  • The Nitro Group (-NO₂): Nitroaromatics act as strong electron-withdrawing groups and oxidizing pharmacophores. If the compound is allowed to completely dry out, it can become shock-sensitive. While the bulky dichlorophenyl group adds steric stability compared to simple nitrophenols (like picric acid), the risk of energetic decomposition remains if exposed to high heat or friction[2].

  • The Chlorine Atoms (-Cl): The 3,5-dichlorophenyl moiety significantly increases the molecule's lipophilicity and resistance to biological degradation, making it highly nephrotoxic and prone to environmental bioaccumulation[3]. Furthermore, combusting C-Cl bonds at improper temperatures generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and hydrogen chloride (HCl) gas.

  • The Phenolic Hydroxyl (-OH): The molecule is weakly acidic. In basic conditions, it forms water-soluble phenolate salts. This means improper neutralization can inadvertently increase its mobility in wastewater systems, which is why sink disposal is strictly prohibited[4].

Quantitative Hazard & Disposal Parameters

The following tables summarize the critical physicochemical data and the strict parameters required for the thermal destruction of this compound.

Table 1: Physicochemical Profile & Operational Implications

ParameterCharacteristicOperational Implication
Chemical Class Halogenated NitroaromaticStrictly prohibited from municipal sewer disposal; requires specialized high-temp incineration[4].
Thermal Stability Decomposes >250°CEmits toxic NOₓ and HCl gases upon uncontrolled decomposition; requires alkaline scrubbing[2].
Solubility Hydrophobic (acidic state)Use organic solvents (e.g., acetonitrile) for equipment cleaning; avoid aqueous flushes[5].

Table 2: High-Temperature Incineration Specifications

Incineration ParameterRequired SpecificationMechanistic Rationale
Temperature > 1,100 °C (2,012 °F)Ensures complete homolytic cleavage of C-Cl and C-N bonds, preventing dioxin formation[2].
Residence Time Minimum 2.0 secondsProvides sufficient kinetic duration for the complete oxidation of the aromatic rings[2].
Flue Gas Treatment Alkaline wet scrubbingNaOH/Ca(OH)₂ neutralizes acidic HCl and NOₓ gases generated during thermal destruction[2].

Laboratory Waste Segregation Workflow

Proper disposal begins at the bench. Mixing 4-(3,5-Dichlorophenyl)-2-nitrophenol with incompatible waste streams (such as strong reducing agents or heavy metals) can lead to exothermic reactions or the formation of shock-sensitive salts.

Step-by-Step Segregation Methodology:

  • Container Selection: Use only High-Density Polyethylene (HDPE) or plastic-coated amber glass containers. Causality: HDPE prevents shattering, and amber glass protects the light-sensitive nitrophenol from photo-degradation, which can yield reactive radical intermediates[5]. Avoid metal containers, as the acidic phenol can react with metals over time to form unstable phenolate salts.

  • Solvent Compatibility: If the compound is in solution, ensure the primary solvent is compatible with halogenated waste streams (e.g., dichloromethane, chloroform, or acetonitrile).

  • Labeling & Storage: Explicitly label the container as "Halogenated Organic Waste - Toxic/Nitroaromatic." Store in a cool (<25°C), dry, and well-ventilated secondary containment tray, strictly isolated from combustible materials and strong bases.

  • Rinseate Management: Empty containers that held this compound must be triple-rinsed with a minimal amount of compatible solvent. The rinseate must be collected and managed as hazardous waste. Subsequent aqueous rinses may only be discharged to the sewer if the rinseate no longer exhibits hazardous characteristics[4].

WasteWorkflow Gen Waste Generation (Halogenated Nitrophenol) Seg Segregation (Halogenated Organic Stream) Gen->Seg Store Temporary Storage (HDPE, <25°C, Dark) Seg->Store Trans Licensed Transport (EPA Manifest) Store->Trans Inc High-Temp Incineration (>1100°C, 2s Residence) Trans->Inc Scrub Flue Gas Scrubbing (Alkaline Wash for HCl/NOx) Inc->Scrub

Fig 1: Logical workflow for the segregation and thermal destruction of halogenated nitrophenols.

Spill Response & Decontamination Protocol

In the event of an accidental release, standard spill kits may be dangerously inadequate.

Step-by-Step Decontamination Methodology:

  • Evacuation & PPE: Immediately isolate the area. Personnel must don chemical-resistant Neoprene or Nitrile gloves, safety goggles, and a NIOSH-approved respirator to prevent inhalation of toxic dust or aerosols[5].

  • Containment (The Critical Step): Apply an inert liquid-binding material, such as diatomaceous earth, sand, or universal acid binders[6].

    • Causality: You must never use sawdust or paper towels. Nitrophenols are oxidizing agents; mixing them with combustible organic materials like sawdust creates a severe fire and explosion hazard[6].

  • Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to sweep up the absorbed material. Avoid generating dust, which increases inhalation risks and surface contamination area.

  • Final Wash: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize residual traces of the acidic phenol, followed by a water wipe. Collect all wash liquids into the halogenated waste container.

SpillLogic Detect Spill Detected Assess Assess Volume & Toxicity Detect->Assess PPE Don PPE (Nitrile, Respirator) Assess->PPE Contain Apply Inert Absorbent (Diatomaceous Earth) PPE->Contain Collect Mechanical Collection (Non-Sparking Tools) Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Fig 2: Step-by-step logical sequence for chemical spill containment and decontamination.

Final Disposal: High-Temperature Incineration

Because 4-(3,5-Dichlorophenyl)-2-nitrophenol cannot be treated in-house via simple neutralization, it must be transferred to a licensed hazardous waste contractor[7]. The only scientifically acceptable method for final disposal is High-Temperature Incineration .

As outlined in Table 2, the incinerator must operate above 1,100°C. At lower temperatures, the incomplete combustion of the dichlorophenyl ring will synthesize polychlorinated dibenzodioxins (PCDDs)—compounds exponentially more toxic than the parent molecule. Furthermore, the facility must be equipped with alkaline wet scrubbers. As the nitro group and chlorine atoms are oxidized, they release NOₓ and HCl gases. The alkaline scrubber (typically a sodium hydroxide spray) neutralizes these emissions into harmless salts (NaCl and NaNO₃) before the exhaust is released into the atmosphere[2].

By strictly adhering to these protocols, laboratories can ensure the self-validating, secure, and environmentally responsible lifecycle management of complex halogenated nitroaromatics.

References

  • Title: 2-Amino-6-chloro-4-nitrophenol Standard Operating Procedures Source: Benchchem URL
  • Title: 4-(3,5-Dichlorophenyl)
  • Title: Standard Operating Procedures Waste Handling & Disposal Source: Kamatlab / University Chemical Hygiene Plan URL
  • Title: 4-Nitrophenol Standard (1X1 mL)
  • Title: Proper Disposal of 2,6-Di-tert-butyl-4-nitrophenol: A Guide for Laboratory Safety Source: Benchchem URL
  • Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt University Environmental Health and Safety URL
  • Title: Metabolism of the Nephrotoxicant N-(3,5-Dichlorophenyl)

Sources

Handling

Personal protective equipment for handling 4-(3,5-Dichlorophenyl)-2-nitrophenol

Comprehensive Safety and Handling Guide: 4-(3,5-Dichlorophenyl)-2-nitrophenol This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 4-(3,5-Dichlorophenyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-(3,5-Dichlorophenyl)-2-nitrophenol

This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 4-(3,5-Dichlorophenyl)-2-nitrophenol. As researchers and drug development professionals, a deep understanding of the chemical hazards and the rationale behind safety procedures is paramount to fostering a secure and productive laboratory environment. This guide is structured to provide not just procedural steps, but the expert-driven reasoning behind them, ensuring a self-validating system of safety and compliance.

Hazard Analysis: A Structurally-Informed Risk Assessment

The significant potential hazards of 4-(3,5-Dichlorophenyl)-2-nitrophenol are derived from its constituent chemical groups: a nitrophenol core and a dichlorinated phenyl ring. A thorough risk assessment necessitates understanding the threats posed by each.

Nitrophenols are a class of compounds known for their toxicity.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] A primary concern with nitrophenol exposure is the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms such as headache, dizziness, weakness, and cyanosis (a blueish tint to the skin).[5] Furthermore, prolonged or repeated exposure may lead to organ damage, particularly to the liver and kidneys.[4]

The presence of the dichlorophenyl group classifies this compound as a halogenated organic substance. Such compounds can present their own toxicological challenges and necessitate specific disposal protocols as hazardous waste.[6][7] The combined structure suggests a compound that is irritating to the skin, eyes, and respiratory system.[5][8]

Hazard Category Description Primary Concerns Supporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Systemic poisoning, organ damage.[3][4][8]
Skin & Eye Irritation Can cause irritation and potential chemical burns upon contact.Severe irritation, possible eye damage.[5][8]
Organ Toxicity May cause damage to organs (specifically liver and kidneys) through prolonged or repeated exposure.Long-term health effects from chronic low-level exposure.[4]
Hematological Effects Potential to induce methemoglobinemia, impairing oxygen transport in the blood.Cyanosis, respiratory distress, collapse.[5]
Physical Hazards As a solid, it may form a combustible or explosive dust-air mixture if dispersed.Fire or explosion risk when handling the powder.[9]
Environmental Hazard Harmful to aquatic life.Requires controlled disposal to prevent environmental contamination.[10]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The following equipment must be used at all times when handling 4-(3,5-Dichlorophenyl)-2-nitrophenol. All handling operations should, without exception, be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11][12]

Body Area Required PPE Specifications & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against dust and splashes.[11] A full-face shield must be worn over the goggles to protect the entire face.
Skin/Body Chemical-Resistant Lab Coat & ApronA fully buttoned lab coat, preferably made of a chemical-resistant material like Nomex®, should be worn.[11] For any tasks involving potential splashes, a chemical-resistant apron (e.g., butyl rubber, neoprene) is required over the lab coat. Long pants and closed-toe shoes are mandatory.[11]
Hands Double-Gloving with Chemical-Resistant GlovesDue to the high skin toxicity, double-gloving is required.[11] The outer glove must have high resistance to aromatic and chlorinated compounds. Recommended materials include Butyl rubber, Viton, or Silver Shield gloves. Neoprene may be suitable for short-term use, but nitrile gloves are generally not recommended for prolonged contact with this class of chemicals.[11]
Respiratory NIOSH-Approved Respirator (if applicable)All work must be conducted in a chemical fume hood.[12] If engineering controls fail or for high-exposure scenarios such as a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[11]

Operational Plan: Step-by-Step Safety Protocols

PPE Donning & Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection. The sequence is designed to prevent cross-contamination from the "dirty" exterior of the equipment to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Peel off) Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles (Handle by straps) Doff2->Doff3 Doff4 4. Lab Coat (Roll inwards) Doff3->Doff4 Doff5 5. Inner Gloves (Peel off) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Caption: PPE Donning and Doffing Workflow.

Emergency First Aid Procedures

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[8][9] Seek immediate medical attention. Contaminated clothing must be laundered separately by trained individuals before reuse.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Call a poison center or doctor immediately.[9]

Disposal Plan: Managing Contaminated Materials

4-(3,5-Dichlorophenyl)-2-nitrophenol and any materials contaminated with it are classified as hazardous waste.[13] Improper disposal can lead to severe environmental damage and regulatory violations.

  • Chemical Waste: Unused or waste 4-(3,5-Dichlorophenyl)-2-nitrophenol must be collected in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and list the chemical contents, including the words "Halogenated Organic Waste".[7][13]

  • Contaminated PPE: All disposable PPE (gloves, etc.) and materials used for cleaning spills (absorbent pads, paper towels) must be placed in a sealed, leak-proof container or bag, labeled as hazardous waste, and disposed of through your institution's chemical waste management program.[14]

  • Prohibitions: Under no circumstances should this chemical or its contaminated materials be disposed of down the sink or in regular trash.[7]

References

  • Personal protective equipment for handling 2-Nitrophenol. Benchchem.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Safety D
  • Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol. Benchchem.
  • BP612-1 - SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Hazardous Waste Disposal Procedures.
  • SAFETY D
  • Destruction of nitrophenols.
  • Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.org.
  • How can I dispose phenol?
  • 4-nitrophenol - SAFETY D
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Method for nitration of 2,6-dichlorophenol.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • Halogenated Organic Liquids - Standard Oper
  • Nitrophenols | ToxFAQs™ |
  • Toxicological Profile for Nitrophenols.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals.

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